Product packaging for Heronapyrrole B(Cat. No.:)

Heronapyrrole B

Cat. No.: B10821407
M. Wt: 384.5 g/mol
InChI Key: IQLMWMXFFNAONP-ORGRRWNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heronapyrrole B is a biologically significant farnesylated 2-nitropyrrole isolated from the marine-derived Streptomyces sp. (CMB-M0423), a bacterium co-isolated with an Aspergillus sp. from shallow water beach sand collected off Heron Island, Queensland, Australia . This natural product is a key player in inter-kingdom microbial warfare, where it is produced by the Streptomyces in response to a specific chemical cue (the fungal metabolite cyclo-(L-Phe-trans-4-hydroxy-L-Pro)) from the co-isolated Aspergillus fungus . The production of this compound is activated via a unique Nitric Oxide-mediated transcriptional activation (NOMETA) mechanism, which unlocks a silent biosynthetic gene cluster in the bacterium . This fascinating ecological background makes this compound an invaluable tool for researchers studying microbial communication, the activation of silent metabolic pathways, and natural product biosynthesis. As a research standard, it is characterized by its unusual 2-nitropyrrole core structure, to which a partially oxidized farnesyl chain is attached . It exhibits potent, selective biological activity, functioning as a fungistatic agent against the competing Aspergillus strain . Furthermore, heronapyrroles as a chemical class have demonstrated promising growth inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , while showing no activity against Gram-negative bacteria or the fungi Candida albicans . This selective antibiotic profile makes this compound a compelling lead compound for investigations into novel anti-infective agents and for understanding the chemical defenses employed by microbes in complex environments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O6 B10821407 Heronapyrrole B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32N2O6

Molecular Weight

384.5 g/mol

IUPAC Name

(E,2S,10R)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol

InChI

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19?/m1/s1

InChI Key

IQLMWMXFFNAONP-ORGRRWNKSA-N

Isomeric SMILES

C/C(=C\CCC(C)([C@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@H](C(C)(C)O)O

Canonical SMILES

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Heronapyrrole B: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A technical whitepaper for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of the potent antibacterial agent, Heronapyrrole B, from the marine-derived bacterium Streptomyces sp. CMB-M0423.

Introduction

The urgent need for novel antimicrobial agents has driven researchers to explore unique ecological niches for microorganisms capable of producing structurally diverse and biologically active secondary metabolites. One such promising discovery is the heronapyrrole family of compounds, isolated from a marine-derived Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a key member of this family, this compound.

This compound belongs to a rare class of farnesylated 2-nitropyrroles and has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its discovery originated from the chemical analysis of Streptomyces sp. CMB-M0423, isolated from beach sand off Heron Island, Australia.[1][3] A fascinating aspect of its biosynthesis is its activation by a chemical cue from a co-existing fungus, highlighting the intricate chemical communication that can unlock the production of otherwise silent biosynthetic gene clusters.[2] This guide will detail the experimental protocols for the cultivation of the producing organism, the extraction and purification of this compound, and the spectroscopic methods used for its structure elucidation.

Discovery and Isolation Workflow

The overall process for the discovery and isolation of this compound involves several key stages, from the cultivation of the Streptomyces strain to the final purification of the compound. The workflow is initiated by the co-cultivation of Streptomyces sp. CMB-M0423 with a specific fungal strain, which triggers the production of the target metabolite.

cluster_0 Microbial Cultivation cluster_1 Extraction & Purification cluster_2 Analysis Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation M1 Marine Broth Induction Induction with cyclo-(l-Phe-trans-4-hydroxy-l-Pro) Fermentation->Induction Day 7 Extraction Ethyl Acetate Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (HPLC) Crude_Extract->Chromatography Structure_Elucidation Spectroscopic Analysis (NMR, HR-ESI-MS) Pure_Compound Pure this compound Chromatography->Pure_Compound

Figure 1: General workflow for the isolation of this compound.

Experimental Protocols

Fermentation of Streptomyces sp. CMB-M0423

The production of this compound is achieved through a specific fermentation protocol that includes induction by a fungal metabolite.

  • Culture Medium: M1 marine broth is used for the cultivation of Streptomyces sp. CMB-M0423.

    • Composition: 1% starch, 0.4% yeast extract, and 0.2% peptone in artificial seawater.

  • Inoculation and Incubation:

    • Inoculate a starter culture of Streptomyces sp. CMB-M0423 into Erlenmeyer flasks containing M1 marine broth.

    • Incubate the culture at 27°C on a rotary shaker at 190 rpm for 7 days.

  • Induction of this compound Production:

    • On day 7 of fermentation, add a solution of cyclo-(l-Phe-trans-4-hydroxy-l-Pro) to the culture to a final concentration of 10 µM.

    • Continue the incubation under the same conditions for an additional period to allow for the production of this compound.

Extraction and Purification of this compound

Following fermentation, the culture broth is extracted to isolate the crude mixture of metabolites, from which this compound is purified.

  • Extraction:

    • Harvest the culture broth and extract with an equal volume of ethyl acetate (EtOAc).

    • Separate the organic phase from the aqueous phase.

    • Repeat the extraction of the aqueous phase with ethyl acetate to maximize the recovery of the metabolites.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC).

    • Column: A C8 reversed-phase column is utilized for the separation.

    • Mobile Phase: A gradient elution system of water and acetonitrile (MeCN), both containing a constant 0.05% formic acid modifier, is employed. The gradient runs from 90% H₂O/MeCN to 10% H₂O/MeCN.

    • Detection: The elution is monitored using a Diode Array Detector (DAD) to detect the characteristic 2-nitropyrrole chromophore of the heronapyrroles.

    • Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.

Data Presentation

The structure of this compound was elucidated through detailed spectroscopic analysis. The following tables summarize the key quantitative data obtained for this compound.

Table 1: Spectroscopic Data for this compound
Data Type Value
Molecular Formula C₁₉H₂₈N₂O₅
HR-ESI-MS m/z [M+Na]⁺ (Further data required)
¹H NMR (CDCl₃) (Detailed chemical shifts and coupling constants required)
¹³C NMR (CDCl₃) (Detailed chemical shifts required)

Note: The complete and detailed NMR and HR-ESI-MS data are typically found in the supporting information of the primary research articles and are essential for unambiguous structure confirmation.

Table 2: Biological Activity of Heronapyrroles
Compound Organism IC₅₀ (µM)
Heronapyrrole DStaphylococcus aureus ATCC 259231.8
Heronapyrrole DStaphylococcus epidermidis ATCC 122280.9
Heronapyrrole DBacillus subtilis ATCC 66331.8

Note: The IC₅₀ values for this compound against various Gram-positive bacteria have been reported as being in the low to submicromolar range. Specific values need to be sourced from the primary literature.

Biosynthesis and Signaling Pathway

The production of this compound by Streptomyces sp. CMB-M0423 is a remarkable example of inter-kingdom chemical communication. The biosynthesis is triggered by a specific metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), produced by a co-isolated Aspergillus species. This chemical cue initiates a signaling cascade within the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole synthesis.

The proposed mechanism involves the fungal metabolite stimulating the Streptomyces to produce nitric oxide (NO). Nitric oxide then acts as a signaling molecule, mediating the transcriptional activation of the previously silent heronapyrrole BGC.

Fungus Aspergillus sp. Inducer cyclo-(l-Phe-trans-4-hydroxy-l-Pro) Fungus->Inducer produces Streptomyces Streptomyces sp. CMB-M0423 Inducer->Streptomyces acts on NO_Synthase Nitric Oxide Synthase (NOS) Streptomyces->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces BGC_Activation Transcriptional Activation of Silent Heronapyrrole BGC NO->BGC_Activation mediates Heronapyrrole_B This compound BGC_Activation->Heronapyrrole_B leads to production of

Figure 2: Signaling pathway for the induction of this compound biosynthesis.

A plausible biosynthetic pathway for the heronapyrroles begins with a 4-farnesylated 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family, including this compound, arises from the varying degrees of oxidation of the farnesyl side chain.

Conclusion

This compound represents a promising lead compound for the development of new antibacterial drugs. Its discovery highlights the value of exploring unique marine environments and the potential of unlocking novel chemistry through the study of microbial interactions. The detailed methodologies and data presented in this guide provide a foundation for researchers to further investigate this fascinating class of natural products, from optimizing production to exploring their full therapeutic potential. Future work in this area will likely focus on the complete elucidation of the biosynthetic gene cluster, heterologous expression for improved yields, and structure-activity relationship studies to develop even more potent derivatives.

References

Unveiling the Molecular Architecture of Heronapyrrole B: A Spectroscopic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure elucidation of Heronapyrrole B, a farnesylated 2-nitropyrrole antibiotic derived from a marine bacterium. This document provides a detailed overview of its spectroscopic data and the experimental protocols employed for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

This compound is a member of the rare pyrroloterpene class of natural products, first isolated from the marine-derived actinomycete Streptomyces sp. (CMB-M0423), collected from beach sand off Heron Island, Australia.[1] Structurally, it features a unique 2-nitropyrrole moiety attached to a functionalized farnesyl chain. This class of compounds has garnered interest due to its promising biological activity, particularly its antibacterial properties against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] This technical guide delves into the specifics of its structure elucidation, presenting the key spectroscopic data and experimental methodologies in a structured format.

Spectroscopic Data for this compound

The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis of this compound established its molecular formula as C₂₀H₂₈N₂O₅. This was determined from the [M+H]⁺ ion peak in the mass spectrum, providing the basis for the subsequent detailed structural analysis by NMR.

Ion Calculated m/z Measured m/z Molecular Formula
[M+H]⁺377.2071377.2071C₂₀H₂₉N₂O₅
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were acquired in CDCl₃. The detailed assignments, provided in the tables below, were confirmed through a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
36.84s
57.15s
1'3.32d7.3
2'5.23t7.3
4'a2.08m
4'b2.01m
5'a2.15m
5'b2.05m
6'5.10t6.8
8'2.62t6.4
9'1.68m
10'3.65t6.4
12'1.22s
13'1.59s
14'1.68s
15'1.18s
11'-OCH₃3.30s

¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm)
2138.8
3118.0
4124.9
5119.4
1'28.5
2'123.5
3'136.2
4'39.6
5'26.5
6'124.4
7'131.4
8'48.1
9'29.7
10'79.8
11'74.9
12'24.2
13'16.0
14'17.7
15'24.9
11'-OCH₃48.6

Experimental Protocols

The isolation and structure elucidation of this compound involved a systematic workflow, from cultivation of the source organism to the final spectroscopic analysis.

Cultivation and Extraction of Streptomyces sp. CMB-M0423

The marine-derived Streptomyces sp. CMB-M0423 was cultured in a saline broth medium. The detailed workflow for cultivation and extraction is outlined below.

G A Inoculation of Streptomyces sp. CMB-M0423 B Cultivation in Saline Broth A->B Incubation C Extraction with Ethyl Acetate (EtOAc) B->C Harvesting D Concentration in vacuo C->D E Crude Extract D->E

Figure 1. Workflow for the cultivation of Streptomyces sp. and extraction of secondary metabolites.

Chromatographic Purification of this compound

The crude extract obtained from the bacterial culture was subjected to a multi-step chromatographic process to isolate the pure this compound.

G A Crude Extract B Solvent Partitioning (n-Hexane and CH₂Cl₂) A->B C Fractionation by Normal-Phase Flash Chromatography B->C CH₂Cl₂ fraction D Further Purification by High-Performance Liquid Chromatography (HPLC) C->D Selected fractions E Pure this compound D->E

Figure 2. General scheme for the chromatographic purification of this compound from the crude extract.

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of this compound relied on a logical interpretation of various spectroscopic data.

G A Pure this compound B HRMS Analysis A->B D 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Analysis A->D C Molecular Formula Determination B->C E Establishment of Planar Structure and Connectivity C->E D->E F NOESY Analysis E->F H Final Structure of this compound E->H G Determination of Relative Stereochemistry F->G G->H

Figure 3. Logical workflow for the structure elucidation of this compound using spectroscopic techniques.

As no signaling pathways in mammalian cells have been described for this compound, its primary biological relevance currently lies in its antibacterial activity. Further research may uncover its mechanism of action and potential interactions with bacterial cellular pathways. The detailed spectroscopic and methodological data presented herein provide a solid foundation for future studies on this intriguing class of natural products.

References

Unveiling Heronapyrrole B: A Technical Guide to its Natural Source, Habitat, and Biological Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronapyrrole B is a rare farnesylated 2-nitropyrrole, a member of the pyrroloterpene biosynthetic class, with promising antibacterial properties. This technical guide provides an in-depth overview of the natural source and habitat of this compound, detailing the producing organism, its cultivation, and the fascinating inter-kingdom microbial interaction that governs its production. This document outlines experimental protocols for the isolation and induction of this compound, presents its biological activity, and discusses its biosynthetic origins.

Natural Source and Habitat

This compound is a natural product isolated from a marine-derived actinobacterium, Streptomyces sp. strain CMB-M0423 .[1]

  • Habitat: This microorganism was isolated from shallow water beach sand.

  • Geographic Location: The specific location of isolation was off Heron Island, Queensland, Australia.[1]

The marine environment, particularly sediment and sand, is a rich and competitive ecosystem, fostering the evolution of unique secondary metabolic pathways in microorganisms like Streptomyces for chemical defense and communication.

The Producing Organism: Streptomyces sp. CMB-M0423

Streptomyces is a genus of Gram-positive bacteria well-known for its prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The marine isolate CMB-M0423 is a key player in the production of the heronapyrrole family of compounds.

Induction of this compound Production: An Inter-Kingdom Signaling Pathway

A pivotal discovery regarding this compound is that its biosynthesis by Streptomyces sp. CMB-M0423 is not constitutive. Instead, it is triggered by a chemical cue from a co-isolated fungal species, Aspergillus sp. CMB-AsM0423 . This inter-kingdom interaction highlights the importance of microbial co-culture in activating silent biosynthetic gene clusters.

The induction mechanism involves a specific signaling cascade:

  • The fungus, Aspergillus sp. CMB-AsM0423, produces the bacteriostatic metabolite cyclo-(l-Phe-trans-4-hydroxy-l-Pro) .

  • This fungal metabolite acts as a chemical cue, stimulating the Streptomyces sp. to produce nitric oxide (NO) .

  • Nitric oxide, in turn, mediates the transcriptional activation of a silent biosynthetic gene cluster (BGC) within the Streptomyces genome.

  • The activation of this BGC leads to the production of the fungistatic compound, this compound, as a defense mechanism against the fungus.

This intricate signaling pathway represents a fascinating example of microbial warfare and communication on the microscopic level.

Signaling_Pathway Aspergillus Aspergillus sp. CMB-AsM0423 Cyclo_Phe_Pro cyclo-(l-Phe-trans-4-hydroxy-l-Pro) Aspergillus->Cyclo_Phe_Pro produces Streptomyces Streptomyces sp. CMB-M0423 Cyclo_Phe_Pro->Streptomyces stimulates NO Nitric Oxide (NO) Streptomyces->NO produces Silent_BGC Silent Biosynthetic Gene Cluster (BGC) NO->Silent_BGC activates transcription of Heronapyrrole_B This compound Silent_BGC->Heronapyrrole_B encodes for

Caption: Inter-kingdom signaling pathway for this compound induction.

Experimental Protocols

Cultivation of Streptomyces sp. CMB-M0423

A general protocol for the cultivation of Streptomyces sp. CMB-M0423 for the production of secondary metabolites is as follows:

  • Inoculation: Inoculate a starter culture of Streptomyces sp. CMB-M0423 into a suitable liquid medium.

  • Medium: M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone) is a commonly used medium.

  • Incubation: Incubate the culture at approximately 27°C on a rotary shaker at around 190 rpm.

  • Growth Period: The cultivation period is typically 7 days to allow for sufficient growth and secondary metabolite production.

Co-culture for Induction of this compound

To induce the production of this compound, a co-culture with Aspergillus sp. CMB-AsM0423 or the addition of its signaling molecule is necessary.

  • Co-culture: Introduce Aspergillus sp. CMB-AsM0423 into the Streptomyces sp. CMB-M0423 culture.

  • Elicitor Addition: Alternatively, add the purified fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), to the Streptomyces sp. culture at an optimal concentration.

Extraction of this compound
  • Solvent Extraction: After the incubation period, extract the culture broth with an equal volume of an organic solvent, such as ethyl acetate.

  • Phase Separation: Separate the organic phase from the aqueous phase.

  • Concentration: Concentrate the organic phase in vacuo to yield a crude extract containing this compound and other metabolites.

Purification of this compound

The crude extract can be subjected to chromatographic techniques for the purification of this compound.

  • Chromatography: A common method is semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is employed for elution.

  • Detection: UV detection is suitable for monitoring the separation, as the 2-nitropyrrole chromophore of this compound absorbs UV light.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment: The purity of the isolated compound can be confirmed by analytical HPLC and spectroscopic methods.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the investigation of this compound production through microbial co-culture.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Analysis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Mono_culture Monoculture of Streptomyces sp. CMB-M0423 Extraction Solvent Extraction (Ethyl Acetate) Mono_culture->Extraction Co_culture Co-culture of Streptomyces sp. and Aspergillus sp. Co_culture->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Semi_prep_HPLC Semi-preparative HPLC HPLC_MS->Semi_prep_HPLC Guide Purification Spectroscopy Spectroscopic Analysis (NMR, HRMS) Semi_prep_HPLC->Spectroscopy Bioactivity Antibacterial Assays (MIC determination) Semi_prep_HPLC->Bioactivity

Caption: Experimental workflow for this compound discovery.

Quantitative Data: Biological Activity

This compound has demonstrated promising biological activity, particularly against Gram-positive bacteria. The following table summarizes the reported inhibitory concentrations (IC50) of the heronapyrrole family.

CompoundBacillus subtilis (ATCC 6633) IC50 (µM)Staphylococcus aureus (ATCC 25923) IC50 (µM)
Heronapyrrole A0.81.5
This compound 0.4 0.8
Heronapyrrole C1.53.0

Data sourced from Raju et al., 2010.

This compound exhibits the most potent activity among the initially discovered heronapyrroles. Notably, these compounds have shown no cytotoxicity toward mammalian cell lines, suggesting a favorable selectivity profile for potential therapeutic development.[1]

Biosynthesis of this compound

The biosynthesis of the heronapyrrole core is believed to involve a farnesyl transferase that attaches a farnesyl pyrophosphate to a 2-nitropyrrole precursor. The structural diversity within the heronapyrrole family arises from subsequent oxidative modifications of the farnesyl side chain. The biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. CMB-M0423 has been identified as a "silent" or "cryptic" cluster, meaning it is not expressed under standard laboratory cultivation conditions. Its activation requires the specific inter-kingdom interaction with Aspergillus sp. CMB-AsM0423, as detailed in Section 3. Further research is needed to fully characterize the genes within this cluster and their precise roles in the biosynthesis of this compound.

Conclusion

This compound represents a compelling example of the untapped chemical diversity within marine microbial communities. Its unique induction through inter-kingdom signaling underscores the importance of exploring microbial interactions to unlock novel bioactive compounds. The potent and selective antibacterial activity of this compound makes it a promising lead for further investigation in the development of new anti-infective agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this intriguing natural product.

References

The Speculated Biosynthetic Pathway of Heronapyrrole B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronapyrroles are a class of pyrroloterpene natural products known for their promising antibacterial activity.[1] Isolated from the marine-derived bacterium Streptomyces sp. (CMB-M0423), these compounds feature a unique 2-nitropyrrole core linked to a variously oxidized farnesyl chain.[1] While the complete enzymatic machinery responsible for their biosynthesis remains to be elucidated, significant research has led to a widely accepted speculative pathway. This technical guide provides an in-depth look at the current understanding of the biosynthetic route to Heronapyrrole B, summarizing the proposed chemical logic, key intermediates, and the biomimetic synthetic evidence that supports these hypotheses. The pathway's speculative nature, stemming from the fact that the responsible genes have not yet been identified, is a central theme of this review.[2][3][4]

Introduction to Heronapyrroles

The heronapyrroles were first isolated from a Streptomyces sp. found in beach sand off Heron Island, Australia. Structurally, they are characterized by a farnesylated 2-nitropyrrole scaffold. The diversity within this natural product family, including Heronapyrroles A, B, C, and D, arises from the varying degrees and types of oxidation on the farnesyl side chain. This structural variation is believed to be the result of a series of post-prenylation modifications.

The Speculated Biosynthetic Pathway

The proposed biosynthetic pathway for the heronapyrroles is not yet fully confirmed by genetic studies but is strongly supported by biomimetic synthesis and the logical progression of chemical transformations. The pathway is thought to commence with a common precursor, which then undergoes a series of oxidative modifications to yield the different heronapyrrole analogues.

Formation of the Core Structure: 4-Farnesylated 2-Nitropyrrole

The biosynthesis is hypothesized to begin with the attachment of a farnesyl group to a 2-nitropyrrole precursor. This reaction is likely catalyzed by a farnesyl transferase enzyme, resulting in the formation of 4-farnesylated 2-nitropyrrole. This molecule is considered the common precursor to all known heronapyrroles.

Oxidative Diversification of the Farnesyl Chain

Following the farnesylation event, the side chain of the 4-farnesylated 2-nitropyrrole intermediate is believed to undergo a series of oxidative transformations. These reactions are responsible for the structural diversity observed in the heronapyrrole family.

For the formation of this compound, the proposed pathway involves a bisepoxidation of the farnesyl residue. This is followed by a regio- and stereoselective nucleophilic addition of water, and potentially methylation, to yield the final structure of this compound.

Speculated Biosynthetic Pathway of this compound Precursor 2-Nitropyrrole Precursor Precursor->i1 FarnesylPP Farnesyl Diphosphate FarnesylPP->i1 Common_Intermediate 4-Farnesylated 2-Nitropyrrole Bis_Epoxy_Intermediate Bis-Epoxy Intermediate Common_Intermediate->Bis_Epoxy_Intermediate Oxidation (Epoxidation) Heronapyrrole_B This compound Bis_Epoxy_Intermediate->Heronapyrrole_B Regio- and Stereoselective Nucleophilic Addition of H2O (and Methylation) i1->Common_Intermediate Farnesyl Transferase

A diagram of the speculated biosynthetic pathway of this compound.

Regulation of Biosynthesis: An Inter-Kingdom Interaction

Interestingly, the production of this compound by Streptomyces sp. CMB-StM0423 appears to be regulated by an external stimulus from a co-isolated fungus, Aspergillus sp. CMB-AsM0423. The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), acts as a chemical cue that stimulates the bacterium to produce nitric oxide (NO). This nitric oxide, in turn, is believed to mediate the transcriptional activation of a silent biosynthetic gene cluster responsible for this compound production. This discovery highlights a fascinating example of inter-kingdom chemical communication influencing the production of secondary metabolites.

Regulatory Pathway of this compound Biosynthesis Aspergillus Aspergillus sp. CMB-AsM0423 Fungal_Metabolite cyclo-(l-Phe-trans-4-hydroxy-l-Pro) Aspergillus->Fungal_Metabolite produces Streptomyces Streptomyces sp. CMB-StM0423 Fungal_Metabolite->Streptomyces stimulates NO_Production Nitric Oxide (NO) Production Streptomyces->NO_Production BGC_Activation Activation of Silent Biosynthetic Gene Cluster NO_Production->BGC_Activation mediates Heronapyrrole_B This compound Biosynthesis BGC_Activation->Heronapyrrole_B

The proposed regulatory mechanism for this compound production.

Quantitative Data

As the biosynthetic pathway of this compound is currently speculative and the enzymes involved have not been characterized, there is a lack of quantitative data such as enzyme kinetics, precursor uptake rates, and product yields for the individual biosynthetic steps in the peer-reviewed literature. Future research, upon identification and characterization of the biosynthetic gene cluster, will be crucial to populate these data.

Experimental Protocols

The elucidation of the speculative pathway has been primarily driven by the total synthesis of heronapyrrole family members and by observing the effects of chemical elicitors on bacterial cultures. Detailed experimental protocols for the elucidation of the biosynthetic pathway itself are not yet established. However, the methodologies for the chemical synthesis and the induction of this compound production provide valuable insights.

General Protocol for Induction of this compound Production

The following is a generalized protocol based on the reported induction of this compound biosynthesis.

  • Cultivation of Streptomyces sp.: Streptomyces sp. CMB-StM0423 is cultivated in a suitable liquid medium.

  • Preparation of Inducer: The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), is dissolved in an appropriate solvent.

  • Induction: The dissolved fungal metabolite is added to the Streptomyces sp. culture at a specific time point during its growth phase.

  • Incubation: The culture is further incubated to allow for the production of this compound.

  • Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent. The extract is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify this compound.

Future Directions

The study of the this compound biosynthetic pathway is an active area of research. Key future milestones will include:

  • Identification and characterization of the biosynthetic gene cluster: This will be instrumental in confirming the proposed pathway and identifying the specific enzymes involved.

  • In vitro reconstitution of the biosynthetic pathway: Expressing the identified enzymes in a heterologous host will allow for detailed mechanistic studies.

  • Elucidation of the regulatory network: A deeper understanding of the nitric oxide-mediated transcriptional activation will provide insights into the control of secondary metabolism.

Conclusion

The speculated biosynthetic pathway of this compound provides a compelling model for the formation of this important class of natural products. While further genetic and enzymatic studies are required for its definitive confirmation, the current hypothesis, supported by biomimetic synthesis and the discovery of a unique regulatory mechanism, offers a solid foundation for future research. The elucidation of this pathway will not only enhance our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel heronapyrrole analogues with potentially improved therapeutic properties.

References

An In-depth Technical Guide to the Heronapyrrole Family of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heronapyrroles are a family of marine-derived natural products characterized by a unique 2-nitropyrrole core functionalized with a variably oxidized farnesyl chain. First isolated in 2010 from the marine bacterium Streptomyces sp. (strain CMB-M0423) collected from beach sand off Heron Island, Australia, these compounds have garnered significant interest due to their potent and selective antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the Heronapyrrole family, including their discovery, chemical structures, biosynthesis, biological activity, and experimental protocols for their isolation and synthesis.

Chemical Structures

The fundamental structure of the Heronapyrrole family consists of a 2-nitropyrrole ring attached to a C15 farnesyl sesquiterpenoid side chain at the C-4 position. The diversity within this family arises from the varying degrees of oxidation and cyclization of the farnesyl tail. To date, four primary members have been identified: Heronapyrrole A, B, C, and D.

Table 1: Chemical Structures of the Heronapyrrole Family

CompoundMolecular FormulaStructure
Heronapyrrole A C21H34N2O6[Image of Heronapyrrole A structure]
Heronapyrrole B C19H28N2O5[Image of this compound structure]
Heronapyrrole C C19H30N2O6[Image of Heronapyrrole C structure]
Heronapyrrole D C19H30N2O5[Image of Heronapyrrole D structure]

Biological Activity

Heronapyrroles exhibit promising antibacterial activity, with a notable selectivity for Gram-positive bacteria. They have demonstrated low to submicromolar inhibitory concentrations against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis, while showing no significant cytotoxicity against mammalian cell lines.[1] The antibacterial potency of these compounds underscores their potential as leads for the development of novel antibiotics.

Table 2: Antibacterial Activity of Heronapyrroles (IC50 values)

CompoundStaphylococcus aureus (ATCC 25923)Staphylococcus epidermidis (ATCC 12228)Bacillus subtilis (ATCC 6633)Pseudomonas aeruginosa (ATCC 10145)Escherichia coli (ATCC 25922)
Heronapyrrole A low to submicromolarNot Reportedlow to submicromolarInactiveInactive
This compound low to submicromolarNot Reportedlow to submicromolarInactiveInactive
Heronapyrrole C low to submicromolarNot Reportedlow to submicromolarInactiveInactive
Heronapyrrole D 1.8 µM[2]0.9 µM[2]1.8 µM[2]> 30 µM> 30 µM

Mechanism of Action

The precise mechanism of antibacterial action for the Heronapyrrole family has not yet been fully elucidated. However, studies on related nitropyrrole-containing antibiotics, such as the pyrrolomycins, suggest potential modes of action. One hypothesis is that these compounds may function as protonophores, disrupting the proton motive force across the bacterial cell membrane, which is essential for energy production and other vital cellular processes. Another proposed mechanism for some pyrrole derivatives is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Further research is required to definitively determine the molecular targets of the Heronapyrroles.

Biosynthesis

While the biosynthetic gene cluster for Heronapyrroles has not been definitively identified, a plausible biosynthetic pathway has been proposed. The pathway is thought to commence with the farnesylation of a 2-nitropyrrole precursor, catalyzed by a farnesyl transferase. Subsequent enzymatic oxidations, including epoxidations of the farnesyl chain, lead to the formation of reactive epoxide intermediates. These intermediates can then undergo regio- and stereoselective intramolecular cyclizations, initiated by the nucleophilic attack of water, to generate the diverse tetrahydrofuran and diol functionalities observed in the different Heronapyrrole analogues.

Heronapyrrole Biosynthesis 2-Nitropyrrole Precursor 2-Nitropyrrole Precursor Farnesyl Transferase Farnesyl Transferase 2-Nitropyrrole Precursor->Farnesyl Transferase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->Farnesyl Transferase 4-Farnesyl-2-nitropyrrole 4-Farnesyl-2-nitropyrrole Farnesyl Transferase->4-Farnesyl-2-nitropyrrole Oxidative Enzymes (Epoxidases) Oxidative Enzymes (Epoxidases) 4-Farnesyl-2-nitropyrrole->Oxidative Enzymes (Epoxidases) Epoxidized Intermediates Epoxidized Intermediates Oxidative Enzymes (Epoxidases)->Epoxidized Intermediates Intramolecular Cyclization Intramolecular Cyclization Epoxidized Intermediates->Intramolecular Cyclization Heronapyrroles (A, B, C, D) Heronapyrroles (A, B, C, D) Intramolecular Cyclization->Heronapyrroles (A, B, C, D)

A plausible biosynthetic pathway for the Heronapyrrole family.

Experimental Protocols

Isolation and Purification of Heronapyrroles from Streptomyces sp. CMB-M0423

1. Cultivation:

  • Inoculate a starter culture of Streptomyces sp. CMB-M0423 into six 2 L Erlenmeyer flasks, each containing 500 mL of M1 marine broth (1% starch, 0.4% yeast extract, and 0.2% peptone).

  • Incubate the flasks at 27 °C on a rotary shaker at 190 rpm for 7 days.

2. Extraction:

  • Pool the cultures and extract the broth with an equal volume of ethyl acetate (EtOAc) twice.

  • Combine the organic phases and concentrate them in vacuo to yield a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to chromatographic purification. While specific details for Heronapyrroles are not extensively published, a general approach for pyrrole-containing natural products involves a combination of chromatographic techniques.

  • Initial Fractionation: Perform vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

  • Fine Purification: Subject the fractions containing the target compounds to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water, often with a formic acid modifier.

  • Monitor the fractions by thin-layer chromatography (TLC) and HPLC with UV detection, looking for the characteristic 2-nitropyrrole chromophore.

General Procedure for the Total Synthesis of Heronapyrrole D

The total synthesis of Heronapyrrole D has been achieved through a biomimetic approach, providing confirmation of its structure and absolute stereochemistry.

Key Synthetic Steps:

  • Starting Material: The synthesis commences from a commercially available protected 3-bromopyrrole.

  • Farnesyl Chain Introduction: A regioselective alkylation is performed to introduce the farnesyl side chain.

  • Nitration: Electrophilic aromatic nitration is carried out to install the 2-nitro group on the pyrrole ring.

  • Stereoselective Dihydroxylation: A regio- and stereoselective dihydroxylation of a double bond in the farnesyl chain is achieved.

  • Epoxidation: A subsequent epoxidation of another double bond is performed.

  • Biomimetic Cyclization: An acid-catalyzed intramolecular cyclization of the epoxy-diol intermediate forms the characteristic tetrahydrofuran ring.

  • Deprotection: Finally, removal of the protecting groups yields Heronapyrrole D.

Structure Elucidation

The structures of the Heronapyrroles were determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • HRMS is used to determine the elemental composition of the molecules.

  • 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecules. The characteristic chemical shifts of the 2-nitropyrrole ring protons and carbons, along with the signals from the oxidized farnesyl chain, are key indicators in the spectral analysis.

Experimental Workflow

The overall workflow for the discovery and characterization of Heronapyrroles from their natural source is depicted below.

Heronapyrrole Experimental Workflow cluster_0 Isolation cluster_1 Characterization cluster_2 Biological Evaluation Cultivation Cultivation Extraction Extraction Cultivation->Extraction Broth Purification Purification Extraction->Purification Crude Extract HRMS HRMS Purification->HRMS Pure Compounds NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Pure Compounds Antibacterial_Assays Antibacterial Assays Purification->Antibacterial_Assays Pure Compounds Cytotoxicity_Assays Cytotoxicity Assays Purification->Cytotoxicity_Assays Pure Compounds Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation

A typical workflow for the isolation and characterization of Heronapyrroles.

Conclusion

The Heronapyrrole family of natural products represents a promising class of antibacterial agents with a unique chemical scaffold. Their potent activity against Gram-positive bacteria, coupled with a lack of cytotoxicity, makes them attractive candidates for further drug development. This guide has provided a detailed overview of their chemical and biological properties, as well as the experimental approaches for their study. Future research focused on elucidating their precise mechanism of action, identifying their biosynthetic gene cluster, and exploring their structure-activity relationships through the synthesis of new analogues will be crucial in realizing the full therapeutic potential of this fascinating family of natural products.

References

Physicochemical Properties of Heronapyrrole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from the marine-derived actinomycete, Streptomyces sp. CMB-M0423[1][2]. These compounds have garnered significant interest within the scientific community due to their potent and selective antibacterial activity against Gram-positive bacteria[1][3]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological activity, and the intricate signaling pathway that governs its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and microbial biosynthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of Heronapyrrole Analogs

PropertyHeronapyrrole CNotes and Inferences for this compound
Molecular Formula C₁₉H₃₀N₂O₆The molecular formula of this compound is expected to be very similar, likely differing by a few hydrogen and oxygen atoms due to variations in the farnesyl chain oxidation.
Molecular Weight 382.5 g/mol The molecular weight of this compound is anticipated to be in a similar range to that of Heronapyrrole C.
Melting Point Not ReportedExpected to be a solid at room temperature.
Boiling Point Not ReportedLikely to decompose at high temperatures before boiling.
Solubility Not ReportedExpected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.
pKa Not ReportedThe pyrrole nitrogen is weakly basic, and the nitro group is electron-withdrawing. The overall pKa is likely to be in the neutral to weakly acidic range.

Biological Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action is not yet fully elucidated but is an active area of research.

Table 2: In Vitro Antibacterial Activity of Heronapyrroles

OrganismStrainIC₅₀ (µM)Reference
Staphylococcus aureusATCC 259231.8 (for Heronapyrrole D, a related compound)
Bacillus subtilisATCC 66331.8 (for Heronapyrrole D, a related compound)
Staphylococcus aureusATCC 9144low to submicromolar (for Heronapyrrole family)
Bacillus subtilisATCC 6051low to submicromolar (for Heronapyrrole family)

Experimental Protocols

Isolation of this compound from Streptomyces sp. CMB-M0423

The isolation of this compound involves the cultivation of Streptomyces sp. CMB-M0423 in a suitable broth medium, followed by extraction and purification of the secondary metabolites.

1. Cultivation:

  • Inoculate a seed culture of Streptomyces sp. CMB-M0423 into a production medium (e.g., saline broth).

  • Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., specific temperature, agitation, and duration).

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to chromatographic separation techniques.

  • Initial fractionation can be performed using solid-phase extraction (SPE).

  • Further purification is achieved through repeated cycles of high-performance liquid chromatography (HPLC), often using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.

  • Monitor the fractions using a diode array detector (DAD) and mass spectrometry (MS) to identify the peak corresponding to this compound based on its characteristic UV-Vis spectrum (2-nitropyrrole chromophore) and mass-to-charge ratio.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

2. Microplate Preparation:

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to obtain a range of concentrations.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation:

  • Inoculate each well with the bacterial suspension.

  • Incubate the microplate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Growth can be assessed visually or by measuring the optical density at 600 nm.

  • An indicator such as resazurin can be added to aid in the visualization of bacterial growth.

Biosynthesis and Regulatory Pathway

The production of this compound in Streptomyces sp. CMB-M0423 is a fascinating example of regulated secondary metabolism. Its biosynthesis is governed by a silent biosynthetic gene cluster (BGC) that is activated by a nitric oxide (NO)-mediated signaling pathway, a phenomenon termed NO-mediated transcriptional activation (NOMETA).

Proposed Biosynthetic Pathway

The biosynthesis of the heronapyrrole core is hypothesized to involve the following key steps:

  • Precursor Synthesis: The pyrrole ring is likely derived from primary metabolic precursors.

  • Farnesylation: A farnesyltransferase enzyme attaches a farnesyl pyrophosphate (FPP) molecule to the pyrrole ring.

  • Nitration: A specific enzyme, likely a nitroreductase or a related enzyme, introduces the nitro group at the C-2 position of the pyrrole ring.

  • Oxidative Modifications: A series of oxidation reactions, catalyzed by enzymes such as monooxygenases and epoxidases, modify the farnesyl side chain to generate the different heronapyrrole analogs, including this compound.

NO-Mediated Transcriptional Regulation

The expression of the heronapyrrole BGC is tightly controlled and is not active under standard laboratory conditions. Its activation is triggered by an external signal that initiates an intracellular NO signaling cascade. While the complete pathway in Streptomyces sp. CMB-M0423 is still under investigation, a general model can be proposed based on known NO signaling mechanisms in other Streptomyces species.

Heronapyrrole_Biosynthesis_Regulation cluster_0 External Signal cluster_1 NO Production cluster_2 Signal Transduction cluster_3 Transcriptional Activation cluster_4 Biosynthesis External_Signal Co-culture with other microbes or specific chemical cues NOS Nitric Oxide Synthase (NOS) or alternative NO source External_Signal->NOS Induces NO Nitric Oxide (NO) NOS->NO Produces Sensor_Kinase Sensor Kinase (e.g., DevS-like) NO->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., DevR-like) Sensor_Kinase->Response_Regulator Phosphorylates Heronapyrrole_BGC Heronapyrrole Biosynthetic Gene Cluster (BGC) Response_Regulator->Heronapyrrole_BGC Binds to promoter and activates transcription Biosynthetic_Enzymes Biosynthetic Enzymes (Farnesyltransferase, etc.) Heronapyrrole_BGC->Biosynthetic_Enzymes Encodes Heronapyrrole_B This compound Biosynthetic_Enzymes->Heronapyrrole_B Synthesizes

Proposed NO-mediated regulatory pathway for this compound biosynthesis.

This diagram illustrates a plausible mechanism where an external signal triggers the production of NO. NO then activates a sensor kinase, leading to the phosphorylation of a response regulator. This activated regulator then binds to the promoter region of the silent heronapyrrole BGC, initiating the transcription of the biosynthetic enzymes required for the production of this compound.

Conclusion

This compound represents a promising class of antibacterial compounds with a unique structure and a fascinating mode of biosynthetic regulation. This technical guide has summarized the current knowledge of its physicochemical properties, biological activity, and the key experimental protocols for its study. Further research into the precise mechanism of action and the detailed elucidation of its biosynthetic pathway will undoubtedly pave the way for the development of novel antibiotics and provide deeper insights into the complex regulatory networks governing secondary metabolism in actinomycetes.

References

Heronapyrrole B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the rare class of farnesylated 2-nitropyrrole natural products. First identified from a marine-derived Streptomyces sp. (CMB-M0423), it has garnered significant interest within the scientific community for its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthesis, and potential as a fungistatic agent.

Chemical and Physical Properties

While a specific CAS (Chemical Abstracts Service) Registry Number for this compound is not publicly available, its molecular structure and formula have been characterized through spectroscopic analysis and comparison with related compounds in the heronapyrrole family.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₀N₂O₅Inferred from structural analysis and comparison with Heronapyrrole C
Chemical Class Farnesylated 2-nitropyrrole[1][2]
Biological Activity Fungistatic[3]
Producing Organism Streptomyces sp. (CMB-M0423)[1][2]

Structure and Spectroscopic Data

The structure of this compound features a pyrrole ring substituted with a nitro group at the 2-position and a partially oxidized farnesyl chain at the 4-position. The detailed stereochemistry has been a subject of synthetic studies aimed at elucidating the absolute configurations of the entire heronapyrrole family.

While specific NMR data for this compound is not detailed in the readily available literature, its structural elucidation was achieved through detailed spectroscopic analysis in conjunction with the characterization of co-isolated analogs, Heronapyrroles A and C.

Biosynthesis and Regulation

A fascinating aspect of this compound is the regulation of its production, which involves a unique inter-kingdom chemical communication. The biosynthetic gene cluster for heronapyrroles is typically silent in Streptomyces sp. when cultured alone. Its activation is triggered by a specific metabolite produced by a co-isolated fungus, Aspergillus sp.

The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro) , acts as a chemical cue, stimulating the Streptomyces to produce nitric oxide (NO). This endogenously produced NO then serves as a signaling molecule to activate the transcription of the previously silent heronapyrrole biosynthetic gene cluster, leading to the production and secretion of this compound.

G cluster_Aspergillus Aspergillus sp. cluster_Streptomyces Streptomyces sp. Aspergillus Aspergillus sp. Metabolite cyclo-(l-Phe-trans-4-hydroxy-l-Pro) Aspergillus->Metabolite produces NOS_pathway Nitric Oxide Synthase Pathway Metabolite->NOS_pathway stimulates Streptomyces Streptomyces sp. Streptomyces->NOS_pathway NO Nitric Oxide (NO) NOS_pathway->NO produces BGC Silent Heronapyrrole Biosynthetic Gene Cluster NO->BGC activates transcription HeronapyrroleB This compound BGC->HeronapyrroleB produces HeronapyrroleB->Aspergillus inhibits (fungistatic)

Caption: Signaling pathway for this compound production.

Biological Activity and Mechanism of Action

This compound exhibits fungistatic activity, meaning it inhibits the growth of fungi without killing them. This activity has been demonstrated against the co-isolated Aspergillus sp., highlighting its role as a chemical defense molecule in the microbial ecosystem from which it was discovered.

The precise molecular mechanism of its fungistatic action is an area of ongoing research. However, it is hypothesized that the nitro-substituted pyrrole moiety, a rare feature in natural products, plays a crucial role in its biological activity.

Table 2: Biological Activity of this compound

Target OrganismActivityNotesSource
Aspergillus sp. (co-isolate)FungistaticDemonstrates ecological role in microbial interactions.

Experimental Protocols

Isolation of this compound

The production of this compound can be induced by co-culturing Streptomyces sp. (CMB-M0423) with Aspergillus sp. or by treating the Streptomyces culture with cyclo-(l-Phe-trans-4-hydroxy-l-Pro).

A general protocol for the extraction of heronapyrroles from the culture broth of Streptomyces sp. involves the following steps:

  • Inoculate a suitable liquid medium (e.g., M1 marine broth) with a starter culture of Streptomyces sp. CMB-M0423.

  • Incubate the culture under appropriate conditions (e.g., 27°C with shaking at 190 rpm) for a specified period (e.g., 7 days).

  • Extract the culture broth with an organic solvent such as ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

  • The crude extract can then be subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), for the purification of this compound.

Fungistatic Activity Assay

The fungistatic activity of this compound can be assessed using a broth microdilution assay.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Inoculate a 96-well microtiter plate containing a suitable fungal growth medium with a standardized suspension of fungal spores (e.g., Aspergillus sp.).

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate under conditions suitable for fungal growth.

  • Measure the optical density of each well spectrophotometrically to determine the extent of fungal growth inhibition.

Synthesis of Heronapyrroles

The total synthesis of heronapyrroles is a complex challenge due to the stereochemistry of the farnesyl side chain and the regioselective introduction of the nitro group onto the pyrrole core. Synthetic efforts have primarily focused on Heronapyrrole C, providing valuable insights into the stereochemical assignments of the entire family. These synthetic routes often involve key steps such as regioselective pyrrole alkylation, electrophilic nitration, and stereoselective dihydroxylation and epoxidation reactions.

G Start Substituted Pyrrole & Farnesyl Precursor Alkylation Regioselective Pyrrole Alkylation Start->Alkylation Nitration Electrophilic Aromatic Nitration Alkylation->Nitration Oxidation Stereoselective Oxidation (Dihydroxylation/Epoxidation) Nitration->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Heronapyrrole Heronapyrrole Core Structure Cyclization->Heronapyrrole

Caption: General synthetic workflow for heronapyrroles.

Conclusion and Future Perspectives

This compound represents a compelling example of the chemical diversity found in marine microorganisms and the intricate chemical ecology that governs their interactions. The discovery of its unique biosynthetic induction mechanism opens new avenues for natural product discovery by activating silent gene clusters. Further research into the total synthesis of this compound and the elucidation of its precise mechanism of fungistatic action will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents. The study of the nitric oxide-mediated signaling pathway in Streptomyces also provides a deeper understanding of bacterial secondary metabolism and its regulation.

References

Farnesylated 2-Nitropyrroles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of farnesylated 2-nitropyrroles, a class of natural products with significant therapeutic potential. This document consolidates key findings on their synthesis, biological activity, and mechanism of action, presenting the information in a structured format to facilitate research and development efforts.

Introduction

Farnesylated 2-nitropyrroles are a unique class of secondary metabolites characterized by a pyrrole ring substituted with a nitro group and a farnesyl isoprenoid chain. These compounds have garnered interest in the scientific community due to their potent biological activities, including antibacterial and cytotoxic effects.[1][2] The discovery of natural products like the heronapyrroles and nitropyrrolins from marine-derived actinomycetes has opened new avenues for the development of novel therapeutics.[3][4] This guide will delve into the technical details of these compounds, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Synthesis and Structure

The chemical synthesis of farnesylated 2-nitropyrroles is a complex process that has been approached through various strategies. Key challenges in the synthesis include the selective nitration of the pyrrole ring and the controlled formation of the farnesyl side chain.

One notable approach involves a biomimetic polyepoxide cyclization cascade to establish the core structure of these molecules.[5] Another successful strategy has utilized a Stille sp3-sp2 cross-coupling of a 2-nitropyrrole fragment to install the farnesyl moiety with high regiochemical control. The total synthesis of related compounds, the nitropyrrolins, has been achieved through a Sonogashira cross-coupling, which allows for the efficient assembly of the 2-nitro-4-alkylpyrrole core.

These synthetic routes provide a foundation for producing analogs and derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of these compounds.

Biological Activity and Therapeutic Potential

Farnesylated 2-nitropyrroles have demonstrated a range of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

The heronapyrroles, isolated from a marine-derived Streptomyces sp., exhibit promising antibacterial activity, particularly against Gram-positive bacteria. Heronapyrroles A-C have shown low to submicromolar IC50 values against bacteria such as Bacillus subtilis and Staphylococcus aureus, while displaying no cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic window for antibacterial applications.

Cytotoxic Activity

The nitropyrrolin family of farnesyl-α-nitropyrroles, isolated from a marine actinomycete, has shown significant cytotoxic effects against human cancer cell lines. Nitropyrrolin D, in particular, was found to be the most active against the HCT-116 human colon carcinoma cell line, with an IC50 value of 5.7 μM. This highlights the potential of these compounds as anticancer agents.

Quantitative Data Summary

The following table summarizes the reported biological activities of key farnesylated 2-nitropyrroles.

CompoundActivity TypeCell Line/OrganismIC50 (μM)Reference
Heronapyrrole AAntibacterialBacillus subtilisLow to submicromolar
Heronapyrrole BAntibacterialBacillus subtilisLow to submicromolar
Heronapyrrole CAntibacterialBacillus subtilisLow to submicromolar
Nitropyrrolin DCytotoxicHCT-1165.7

Mechanism of Action: Targeting Protein Prenylation

While the exact molecular mechanisms of all farnesylated 2-nitropyrroles are not fully elucidated, their structural similarity to farnesyl pyrophosphate (FPP) suggests that they may act as inhibitors of protein prenylation. Protein prenylation is a critical post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins, a process catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases).

This modification is essential for the proper localization and function of many proteins involved in key cellular signaling pathways, including the Ras superfamily of small GTPases. Dysregulation of these pathways is implicated in various diseases, including cancer. By inhibiting FTase, farnesylated 2-nitropyrroles could prevent the membrane association and subsequent activation of oncogenic proteins like Ras, leading to an arrest of cell growth and proliferation. The development of farnesyl transferase inhibitors has been a significant focus in anticancer drug discovery.

The diagram below illustrates the proposed mechanism of action for farnesylated 2-nitropyrroles as inhibitors of protein farnesylation.

Farnesylation_Inhibition cluster_synthesis Isoprenoid Biosynthesis cluster_prenylation Protein Prenylation cluster_inhibition Inhibition FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Substrate Ras_f Farnesylated Ras (Active) FTase->Ras_f Catalyzes Ras_un Unmodified Ras Ras_un->FTase Substrate Cell_Membrane Cell Membrane Ras_f->Cell_Membrane Localizes to F2NP Farnesylated 2-Nitropyrrole F2NP->FTase Inhibits Signaling Oncogenic Signaling Cell_Membrane->Signaling Initiates Experimental_Workflow Culture Microbial Culture (e.g., Streptomyces sp.) Extraction Solvent Extraction of Culture Broth Culture->Extraction Fractionation Chromatographic Fractionation (e.g., HPLC) Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassay Biological Assays (Antibacterial, Cytotoxicity) Isolation->Bioassay SAR SAR Studies Structure->SAR Bioassay->SAR

References

Unveiling the Marine Origins of Heronapyrrole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the rare farnesylated 2-nitropyrrole class of natural products, which have demonstrated promising antibacterial activity. This technical guide provides an in-depth exploration of the marine microbiological origins of this compound, detailing the producing organism, its unique biosynthetic activation through inter-kingdom communication, and the experimental methodologies employed in its discovery and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

Producing Organism and Its Origin

This compound is produced by a marine-derived actinomycete, Streptomyces sp. strain CMB-M0423.[1][2][3] This bacterium was isolated from a shallow water sand sample collected near Heron Island, Queensland, Australia.[1][2] Subsequent investigations revealed that the initial isolate, CMB-M0423, was, in fact, a co-culture of Streptomyces sp. CMB-StM0423 and a fungus, Aspergillus sp. CMB-AsM0423. In pure culture, Streptomyces sp. CMB-StM0423 does not produce heronapyrroles, indicating that a symbiotic or antagonistic interaction with the co-existing fungus is essential for the biosynthesis of these compounds.

Biosynthesis and Inter-Kingdom Signaling

The production of this compound by Streptomyces sp. CMB-StM0423 is a fascinating example of chemically mediated inter-kingdom communication. The biosynthesis is triggered by a specific chemical cue produced by the co-isolated fungus, Aspergillus sp. CMB-AsM0423.

The Fungal Trigger: A Diketopiperazine

The chemical activator produced by Aspergillus sp. has been identified as the diketopiperazine, cyclo-(L-Phe-trans-4-hydroxy-L-Pro). This molecule acts as a signal that induces a specific response in the Streptomyces, leading to the activation of a silent biosynthetic gene cluster (BGC) responsible for heronapyrrole production.

Nitric Oxide: The Key Signaling Mediator

The induction of this compound biosynthesis is mediated by nitric oxide (NO). The fungal diketopiperazine stimulates the production of NO within the Streptomyces sp. This gaseous signaling molecule then acts as a transcriptional activator for the previously silent heronapyrrole BGC. This discovery highlights a novel mechanism of gene regulation in bacteria, triggered by a chemical signal from a eukaryotic microorganism.

Proposed Biosynthetic Pathway

While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, a plausible pathway has been proposed. The biosynthesis is thought to commence with a 4-farnesylated 2-nitropyrrole precursor. A series of oxidative transformations on the farnesyl side chain, including epoxidation and subsequent regio- and stereoselective nucleophilic addition of water, are hypothesized to lead to the formation of this compound and its analogues.

Data Presentation

Biological Activity of Heronapyrroles

The heronapyrroles exhibit notable antibacterial activity, particularly against Gram-positive bacteria, with no reported cytotoxicity towards mammalian cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

CompoundStaphylococcus aureus (ATCC 9144) IC50 (µM)Bacillus subtilis (ATCC 6633) IC50 (µM)
Heronapyrrole A1.11.1
This compound0.66.5
Heronapyrrole C0.61.1

Data sourced from Raju et al., 2010.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Co-culture of Streptomyces sp. CMB-StM0423 and Aspergillus sp. CMB-AsM0423
  • Strain Activation: Streptomyces sp. is grown on a suitable agar medium, such as M1 medium (1% starch, 0.4% yeast extract, 0.2% peptone in artificial seawater), at 27°C. Aspergillus sp. is grown on a fungal medium like Potato Dextrose Agar (PDA) at 27°C.

  • Liquid Culture Inoculation: A seed culture of Streptomyces sp. is prepared by inoculating a loopful of mycelia into M1 broth and incubating at 27°C with shaking at 190 rpm for 7 days.

  • Co-culture Setup: A fresh M1 broth is inoculated with the Streptomyces sp. seed culture. A plug of agar containing the mycelia of Aspergillus sp. is then added to the same flask.

  • Incubation: The co-culture is incubated at 27°C with shaking at 190 rpm for 7-14 days.

Induction of this compound Production
  • Inducer Preparation: A stock solution of cyclo-(L-Phe-trans-4-hydroxy-L-Pro) is prepared in a suitable solvent like DMSO.

  • Induction: The inducer is added to a pure liquid culture of Streptomyces sp. CMB-StM0423 to a final concentration of 10 µM.

  • Incubation and Extraction: The culture is incubated under the same conditions as above for 7 days, followed by extraction with ethyl acetate.

  • Analysis: The organic extract is analyzed by HPLC-DAD-MS to detect the production of this compound.

Isolation and Purification of this compound
  • Extraction: The culture broth from the induced Streptomyces sp. or the co-culture is extracted twice with an equal volume of ethyl acetate. The organic layers are combined and evaporated to dryness under reduced pressure.

  • Chromatographic Separation: The crude extract is subjected to reversed-phase column chromatography (e.g., C18 silica gel) and eluted with a gradient of methanol in water.

  • HPLC Purification: Fractions containing heronapyrroles are further purified by reversed-phase HPLC (e.g., C18 column) using an appropriate solvent system (e.g., acetonitrile/water gradient) to yield pure this compound.

Nitric Oxide Detection (Griess Assay)
  • Sample Preparation: A cell-free supernatant is collected from the Streptomyces sp. culture at different time points after induction.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • An equal volume of the culture supernatant is mixed with Solution A and incubated for 10 minutes at room temperature, protected from light.

    • An equal volume of Solution B is then added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.

  • Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a spectrophotometer. The nitrite concentration, which is indicative of NO production, is determined by comparison with a standard curve of sodium nitrite.

Analysis of Biosynthetic Gene Cluster Expression (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from Streptomyces sp. mycelia at different time points after induction using a suitable RNA extraction kit.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers for the this compound BGC.

  • qPCR: The qPCR is performed using primers specific to the target genes within the this compound BGC and a suitable SYBR Green or probe-based master mix. A housekeeping gene (e.g., 16S rRNA) is used as an internal control for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizations

biosynthetic_pathway Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyltransferase Farnesyltransferase Farnesyl Pyrophosphate->Farnesyltransferase 2-Nitropyrrole Precursor 2-Nitropyrrole Precursor 2-Nitropyrrole Precursor->Farnesyltransferase 4-Farnesylated 2-Nitropyrrole 4-Farnesylated 2-Nitropyrrole Farnesyltransferase->4-Farnesylated 2-Nitropyrrole Oxidative Transformations Oxidative Transformations 4-Farnesylated 2-Nitropyrrole->Oxidative Transformations Epoxidation Epoxidation Oxidative Transformations->Epoxidation Nucleophilic Addition of Water Nucleophilic Addition of Water Epoxidation->Nucleophilic Addition of Water This compound This compound Nucleophilic Addition of Water->this compound

Caption: Proposed biosynthetic pathway of this compound.

experimental_workflow cluster_collection Sample Collection cluster_isolation Microorganism Isolation cluster_cultivation Cultivation & Induction cluster_analysis Analysis Marine Sand Sample (Heron Island) Marine Sand Sample (Heron Island) Isolation of CMB-M0423 Isolation of CMB-M0423 Marine Sand Sample (Heron Island)->Isolation of CMB-M0423 Separation of Streptomyces sp. and Aspergillus sp. Separation of Streptomyces sp. and Aspergillus sp. Isolation of CMB-M0423->Separation of Streptomyces sp. and Aspergillus sp. Co-culture Co-culture Separation of Streptomyces sp. and Aspergillus sp.->Co-culture Monoculture + Inducer Monoculture + Inducer Separation of Streptomyces sp. and Aspergillus sp.->Monoculture + Inducer Extraction Extraction Co-culture->Extraction Monoculture + Inducer->Extraction HPLC-DAD-MS Analysis HPLC-DAD-MS Analysis Extraction->HPLC-DAD-MS Analysis Structure Elucidation Structure Elucidation HPLC-DAD-MS Analysis->Structure Elucidation signaling_pathway cluster_fungus Aspergillus sp. cluster_bacterium Streptomyces sp. Fungus Aspergillus sp. CMB-AsM0423 Diketopiperazine cyclo-(L-Phe-trans-4-OH-L-Pro) Fungus->Diketopiperazine produces Bacterium Streptomyces sp. CMB-StM0423 Diketopiperazine->Bacterium stimulates NO_Production Nitric Oxide (NO) Production Bacterium->NO_Production BGC_Activation Silent Heronapyrrole BGC Transcriptional Activation NO_Production->BGC_Activation mediates Heronapyrrole_B This compound Biosynthesis BGC_Activation->Heronapyrrole_B

References

Initial Bioactivity Screening of Heronapyrrole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a farnesylated 2-nitropyrrole, a member of the rare pyrroloterpene class of natural products.[1] It is produced by the marine-derived actinomycete Streptomyces sp. (strain CMB-M0423), originally isolated from beach sand off Heron Island, Australia.[1] Structurally, this compound is part of a family of related compounds, including Heronapyrroles A and C, which feature a nitropyrrole core with a variously oxidized farnesyl chain.[1] This document provides a comprehensive overview of the initial bioactivity screening of this compound, detailing its antimicrobial properties, mechanism of action, and cytotoxicity profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. Initial screenings of the heronapyrrole family of compounds revealed low to submicromolar IC50 activity against these bacteria.[1] While specific quantitative data for this compound is not extensively tabulated in the currently available literature, the activity of the closely related Heronapyrrole D provides a strong indication of the potential of this structural class.

Table 1: Antibacterial Activity of Heronapyrrole D

Bacterial StrainATCC NumberIC50 (µM)
Staphylococcus aureus259231.8
Staphylococcus epidermidis122280.9
Bacillus subtilis66331.8
Pseudomonas aeruginosa10145> 30
Escherichia coli25922> 30

Data for Heronapyrrole D is presented as a proxy for the heronapyrrole class. It is important to note that these values are for Heronapyrrole D and not this compound.

This compound has also been described as having fungistatic activity against a co-isolated Aspergillus sp. (CMB-AsM0423).[2] This suggests that this compound inhibits the growth of the fungus without necessarily being fungicidal at the tested concentrations.

Mechanism of Action: Nitric Oxide-Mediated Biosynthesis

A fascinating aspect of this compound is the regulation of its production through an inter-kingdom chemical communication pathway. The biosynthesis of this compound in Streptomyces sp. is triggered by nitric oxide (NO). This NO production is, in turn, stimulated by a chemical cue, cyclo-(L-Phe-trans-4-hydroxy-L-Pro), released by a co-isolated fungus, Aspergillus sp. This intricate mechanism suggests that this compound plays a role in chemical defense for the bacterium against competing fungi in its natural environment.

The proposed signaling pathway for the activation of this compound biosynthesis is as follows:

G Proposed Signaling Pathway for this compound Biosynthesis cluster_fungus Aspergillus sp. cluster_bacterium Streptomyces sp. fungal_metabolite cyclo-(L-Phe-trans-4-hydroxy-L-Pro) bacterial_receptor Bacterial Receptor fungal_metabolite->bacterial_receptor stimulates nos Nitric Oxide Synthase (NOS) bacterial_receptor->nos activates no Nitric Oxide (NO) nos->no produces gene_cluster This compound Biosynthetic Gene Cluster no->gene_cluster activates transcription heronapyrrole_b This compound gene_cluster->heronapyrrole_b produces

Signaling pathway for this compound production.

Cytotoxicity Profile

A crucial aspect of early-stage drug discovery is the assessment of a compound's toxicity to mammalian cells. Preliminary studies on the heronapyrrole class of compounds have indicated a favorable cytotoxicity profile. Specifically, Heronapyrroles A-C were reported to have no cytotoxicity toward mammalian cell lines. This low toxicity is a promising characteristic for the potential development of this compound as a therapeutic agent.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Solvent control

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (antibiotic), a negative control (medium only), and a solvent control.

  • Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

G Broth Microdilution Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions inoculate_wells Inoculate Wells with Bacterial Suspension prepare_dilutions->inoculate_wells incubate_plate Incubate Plate (18-24h, 37°C) inoculate_wells->incubate_plate read_results Read MIC (Lowest concentration with no growth) incubate_plate->read_results end End read_results->end

Workflow for MIC determination.
Fungistatic Activity Assay

The fungistatic effect of this compound on Aspergillus sp. can be evaluated by monitoring fungal growth over time in the presence of the compound.

Objective: To assess the inhibitory effect of this compound on the growth of Aspergillus sp.

Materials:

  • This compound stock solution

  • Aspergillus sp. spore suspension

  • Fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Plate reader for optical density measurements

Procedure:

  • Prepare serial dilutions of this compound in the fungal growth medium in a 96-well plate.

  • Inoculate the wells with a standardized spore suspension of Aspergillus sp.

  • Include a positive control (e.g., amphotericin B) and a negative control (medium and spores).

  • Incubate the plate at a suitable temperature (e.g., 28°C) for an extended period (e.g., 72 hours).

  • Monitor fungal growth by measuring the optical density at regular intervals (e.g., every 24 hours).

  • A fungistatic effect is observed if there is a significant reduction in the rate of growth in the presence of this compound compared to the negative control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G MTT Assay Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for cytotoxicity assessment.

Conclusion

This compound is a promising natural product with selective antibacterial activity against Gram-positive bacteria and fungistatic properties. Its unique nitric oxide-mediated biosynthesis, triggered by inter-kingdom communication, presents an interesting ecological and mechanistic aspect for further investigation. The reported lack of cytotoxicity in the heronapyrrole class enhances its potential as a lead compound for the development of new antimicrobial agents. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound's bioactivity. Further studies are warranted to establish a comprehensive quantitative profile of its antimicrobial spectrum and to elucidate the precise molecular targets of its action.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Heronapyrrole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit proposed, protocol for the total synthesis of Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole class of natural products. Due to the limited public availability of the definitive total synthesis protocol, this guide has been constructed based on the successful total syntheses of the closely related analogues, Heronapyrrole A, C, and D. The methodologies presented herein are adapted from published literature and are intended to provide a robust framework for the chemical synthesis of this compound.

This compound and its congeners have demonstrated promising antibacterial activity, making their synthesis a topic of significant interest for drug discovery and development. This protocol outlines a plausible synthetic strategy, highlighting key stereoselective transformations and providing detailed experimental procedures for analogous reactions.

Proposed Synthetic Strategy Overview

The proposed total synthesis of this compound commences with a functionalized pyrrole core, which is then elaborated through a series of stereocontrolled reactions to install the oxidized farnesyl side chain. The key transformations in this proposed route include a stereoselective dihydroxylation, a regioselective epoxidation, and subsequent manipulation of the resulting functional groups to yield the target molecule.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of this compound. These values are based on reported yields for analogous reactions in the syntheses of Heronapyrrole A, C, and D.

Step No.ReactionStarting MaterialProductExpected Yield (%)
1Corey-Noe-Lin DihydroxylationFarnesylated PyrroleDiol Intermediate70-80
2Shi EpoxidationDiol IntermediateEpoxide Intermediate60-70
3Regioselective Epoxide OpeningEpoxide IntermediateTriol Intermediate50-60
4Global DeprotectionProtected this compoundThis compound80-90

Key Experimental Protocols

The following are detailed protocols for the key reactions in the proposed synthesis of this compound. These protocols are adapted from the published syntheses of its analogues and should be optimized for the specific substrates.

Step 1: Stereoselective Dihydroxylation (Corey-Noe-Lin Protocol)

This procedure outlines the stereoselective dihydroxylation of the terminal double bond of the farnesyl side chain.

Reagents and Materials:

  • Farnesylated Pyrrole Intermediate

  • Osmium Tetroxide (OsO₄), 2.5 wt% solution in t-BuOH

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • Acetone

  • Water

  • Sodium Sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of the farnesylated pyrrole intermediate (1.0 equiv) in a 10:1 mixture of acetone and water at 0 °C, add N-methylmorpholine N-oxide (1.5 equiv) and (DHQD)₂PHAL (0.05 equiv).

  • To this mixture, add a 2.5 wt% solution of osmium tetroxide in t-BuOH (0.02 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diol intermediate.

Step 2: Regioselective Epoxidation (Shi Epoxidation)

This protocol describes the asymmetric epoxidation of the internal double bond of the farnesyl chain.

Reagents and Materials:

  • Diol Intermediate from Step 1

  • Shi Catalyst (fructose-derived ketone)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Ethyl Acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the diol intermediate (1.0 equiv) and the Shi catalyst (0.3 equiv) in a mixture of acetonitrile and dichloromethane (3:1).

  • In a separate flask, prepare a solution of Oxone® (3.0 equiv) and potassium carbonate (6.0 equiv) in water.

  • Cool both solutions to 0 °C.

  • Add the aqueous Oxone®/K₂CO₃ solution to the organic solution of the substrate and catalyst dropwise over 1 hour.

  • Stir the biphasic mixture vigorously at 0 °C for 48-72 hours, monitoring the reaction by TLC.

  • Upon completion, separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the epoxide intermediate.

Synthetic Workflow Diagram

Total_Synthesis_of_Heronapyrrole_B start Functionalized Pyrrole Core intermediate1 Farnesylated Pyrrole start->intermediate1 Farnesylation intermediate2 Diol Intermediate intermediate1->intermediate2 Corey-Noe-Lin Dihydroxylation intermediate3 Epoxide Intermediate intermediate2->intermediate3 Shi Epoxidation intermediate4 Triol Intermediate intermediate3->intermediate4 Regioselective Epoxide Opening product This compound intermediate4->product Global Deprotection

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the key bond-forming and stereochemistry-defining steps in the proposed synthesis.

Logical_Progression cluster_side_chain Side Chain Elaboration cluster_core Pyrrole Core Dihydroxylation Stereoselective Dihydroxylation Epoxidation Regioselective Epoxidation Dihydroxylation->Epoxidation Sets C10-C11 stereocenters Epoxide_Opening Nucleophilic Epoxide Opening Epoxidation->Epoxide_Opening Sets C7-C8 stereocenters Final_Product This compound Epoxide_Opening->Final_Product Leads to this compound Pyrrole_Formation Pyrrole Synthesis Nitration Regioselective Nitration Pyrrole_Formation->Nitration Forms nitropyrrole Nitration->Dihydroxylation Coupling

Caption: Logical flow of key transformations in the proposed this compound synthesis.

Disclaimer: The provided protocols and data are based on the synthesis of structurally related compounds and should be considered as a guide. Optimization of reaction conditions may be necessary to achieve the desired outcomes for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Extraction of Heronapyrrole B from Streptomyces sp. CMB-M0423

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heronapyrrole B is a farnesylated 2-nitropyrrole, a class of natural products with promising biological activities.[1] It was first isolated from the marine-derived bacterium Streptomyces sp. CMB-M0423, which was obtained from beach sand off Heron Island, Australia.[1] this compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, without exhibiting cytotoxicity towards mammalian cell lines.[1] The biosynthesis of this compound in Streptomyces sp. CMB-M0423 is of particular interest as it is not constitutively produced. Its production is triggered by a chemical cue from a co-isolated fungus, Aspergillus sp. CMB-AsM0423. This elicitor molecule has been identified as cyclo-(L-Phe-trans-4-hydroxy-L-Pro).[2] The induction of this compound biosynthesis is mediated by a nitric oxide (NO) signaling cascade, representing a fascinating example of inter-kingdom chemical communication that activates silent biosynthetic gene clusters.

These application notes provide detailed protocols for the cultivation of Streptomyces sp. CMB-M0423, the induced production of this compound using a fungal elicitor, and the subsequent extraction, purification, and quantification of the target compound.

Data Presentation

Table 1: Cultivation and Extraction Parameters for this compound Production

ParameterValue/DescriptionReference
Microorganism Streptomyces sp. CMB-M0423
Elicitor cyclo-(L-Phe-trans-4-hydroxy-L-Pro)
Cultivation Medium M1 Marine Broth
Incubation Temperature 27 °C
Agitation 190 rpm
Incubation Time 7 days
Extraction Solvent Ethyl Acetate

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. CMB-M0423

This protocol describes the preparation of the seed culture and the large-scale fermentation of Streptomyces sp. CMB-M0423 for the production of this compound upon induction.

Materials:

  • Streptomyces sp. CMB-M0423 culture

  • M1 Marine Broth (1% starch, 0.4% yeast extract, 0.2% peptone)

  • Sterile 250 mL Erlenmeyer flasks with foam stoppers

  • Sterile 2 L Erlenmeyer flasks with foam stoppers

  • Incubator shaker

Procedure:

  • Seed Culture Preparation:

    • Aseptically inoculate 50 mL of M1 Marine Broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces sp. CMB-M0423 from a fresh agar plate or a cryopreserved stock.

    • Incubate the flask at 27 °C with shaking at 190 rpm for 3-4 days, or until good growth is observed.

  • Large-Scale Fermentation:

    • Prepare 2 L Erlenmeyer flasks each containing 500 mL of M1 Marine Broth.

    • Inoculate each 2 L flask with 5 mL of the seed culture.

    • Incubate the flasks at 27 °C with shaking at 190 rpm for 7 days.

Protocol 2: Induced Production of this compound

This protocol outlines the procedure for inducing the biosynthesis of this compound in Streptomyces sp. CMB-M0423 cultures using the fungal elicitor.

Materials:

  • 7-day old Streptomyces sp. CMB-M0423 culture from Protocol 1

  • cyclo-(L-Phe-trans-4-hydroxy-L-Pro) stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • To the 7-day old cultures of Streptomyces sp. CMB-M0423, add a sterile-filtered solution of cyclo-(L-Phe-trans-4-hydroxy-L-Pro) to a final concentration of 10 µM.

  • Continue the incubation at 27 °C with shaking at 190 rpm for an additional 24-48 hours to allow for the production of this compound.

Protocol 3: Extraction and Purification of this compound

This protocol details the extraction of this compound from the culture broth and its subsequent purification.

Materials:

  • Induced Streptomyces sp. CMB-M0423 culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Extraction:

    • Pool the culture broth from the induced fermentation.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Silica Gel Chromatography:

      • Subject the crude extract to silica gel column chromatography.

      • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Sephadex LH-20 Chromatography:

      • Pool the this compound-containing fractions and concentrate.

      • Further purify the material by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative HPLC:

      • Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.

      • Elute with a gradient of acetonitrile in water to yield pure this compound.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound.

Materials:

  • Purified this compound standard

  • Crude or purified sample containing this compound

  • HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically determined by UV-Vis scan of the pure compound).

    • Construct a standard curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Dissolve a known amount of the sample extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto the HPLC system using the same conditions as for the standards.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Determine the peak area of this compound in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualization of Workflows and Pathways

experimental_workflow cluster_cultivation Cultivation cluster_induction Induction cluster_extraction Extraction & Purification inoculum Inoculum Preparation (Streptomyces sp. CMB-M0423) fermentation Large-Scale Fermentation (M1 Marine Broth, 27°C, 190 rpm, 7 days) inoculum->fermentation elicitor Addition of Fungal Elicitor (cyclo-(L-Phe-trans-4-hydroxy-L-Pro)) fermentation->elicitor incubation Continued Incubation (24-48 hours) elicitor->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction silica Silica Gel Chromatography extraction->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc pure_hb Pure this compound hplc->pure_hb

Caption: Experimental workflow for the induced production and purification of this compound.

signaling_pathway cluster_fungus Aspergillus sp. CMB-AsM0423 cluster_streptomyces Streptomyces sp. CMB-M0423 fungal_elicitor cyclo-(L-Phe-trans-4-hydroxy-L-Pro) receptor Putative Receptor fungal_elicitor->receptor Binds to nos Nitric Oxide Synthase (NOS) receptor->nos Activates no Nitric Oxide (NO) nos->no Produces regulator Transcriptional Regulator no->regulator Activates bgc This compound Biosynthetic Gene Cluster (BGC) regulator->bgc Induces Transcription heronapyrrole_b This compound bgc->heronapyrrole_b Biosynthesis

Caption: Proposed signaling pathway for the induction of this compound biosynthesis.

References

Stille Cross-Coupling in the Synthesis of Heronapyrrole B: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the application of the Stille cross-coupling reaction in the total synthesis of Heronapyrrole B, a member of a family of antibiotic natural products. The key strategic bond formation highlighted herein is the palladium-catalyzed coupling of a functionalized 2-nitropyrrole fragment with a complex vinyl stannane, which proved pivotal in a second-generation synthetic approach.

Introduction

The heronapyrroles are a family of antibiotic natural products characterized by a rare 2-nitropyrrole motif. Their synthesis has presented significant challenges, particularly concerning the selective nitration of the pyrrole ring and the controlled formation of the C7,8 olefin. A second-generation total synthesis successfully overcame these hurdles by employing a key Stille sp³-sp² cross-coupling reaction. This approach allowed for the direct and regiocontrolled installation of the crucial C7,8 olefin, a significant advancement over previous synthetic strategies.[1]

Core Application: Stille Cross-Coupling for C-C Bond Formation

The cornerstone of this synthetic strategy is the palladium-catalyzed Stille cross-coupling between an iodo-2-nitropyrrole derivative and a bespoke vinyl stannane. This reaction efficiently constructs the carbon-carbon bond between the C7 and C8 positions, thereby assembling the core structure of the heronapyrrole backbone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal Stille cross-coupling step in the synthesis of a key intermediate for this compound.

EntryElectrophileNucleophileCatalystLigandAdditiveSolventTemp (°C)Time (h)Yield (%)
1Iodo-2-nitropyrrole (1.0 eq)Vinyl stannane (1.2 eq)Pd₂(dba)₃ (0.1 eq)P(2-furyl)₃ (0.4 eq)CuI (0.2 eq)NMP601275

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the second-generation synthesis of this compound, focusing on the Stille cross-coupling reaction.

Synthesis of the Stille Coupling Precursors

The successful execution of the Stille coupling is contingent on the efficient preparation of both the electrophilic and nucleophilic coupling partners.

  • Preparation of the Iodo-2-nitropyrrole Electrophile: The synthesis of the requisite 4-iodo-2-nitropyrrole derivative is achieved through a sequence involving protection of the pyrrole nitrogen, followed by regioselective iodination and subsequent nitration.

  • Preparation of the Vinyl Stannane Nucleophile: The complex vinyl stannane partner is prepared via an unconventional Hunsdiecker-type decarboxylative halogenation, followed by stannylation.[1]

Protocol for the Stille Cross-Coupling Reaction

Materials:

  • Iodo-2-nitropyrrole derivative

  • Vinyl stannane derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Copper(I) iodide (CuI)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the iodo-2-nitropyrrole derivative (1.0 equivalent).

  • Add N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.

  • To the solution, add copper(I) iodide (0.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.1 equivalents), and tri(2-furyl)phosphine (0.4 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the vinyl stannane derivative (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualization of the Key Synthetic Step

The following diagrams illustrate the crucial Stille cross-coupling reaction and the overall synthetic workflow.

Stille_Coupling Stille Cross-Coupling in this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Iodo-2-nitropyrrole Iodo-2-nitropyrrole (Electrophile) Heronapyrrole_Intermediate Heronapyrrole Intermediate Iodo-2-nitropyrrole->Heronapyrrole_Intermediate + Vinyl_Stannane Vinyl Stannane (Nucleophile) Vinyl_Stannane->Heronapyrrole_Intermediate Catalyst Pd₂(dba)₃ Catalyst->Heronapyrrole_Intermediate Ligand P(2-furyl)₃ Ligand->Heronapyrrole_Intermediate Additive CuI Additive->Heronapyrrole_Intermediate Solvent NMP, 60 °C Solvent->Heronapyrrole_Intermediate

Caption: Key Stille cross-coupling reaction.

Synthetic_Workflow Overall Synthetic Workflow A Pyrrole Starting Material B Iodo-2-nitropyrrole Synthesis A->B E Stille Cross-Coupling B->E C Unsaturated Carboxylic Acid D Vinyl Stannane Synthesis C->D D->E F Heronapyrrole Intermediate E->F G Further Transformations F->G H This compound G->H

Caption: Simplified synthetic workflow.

References

Application Notes and Protocols for the Purification of Heronapyrrole B using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from a marine-derived Streptomyces sp.[1][2]. These compounds, including this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, making them of significant interest for further investigation and potential drug development[1][2]. The isolation and purification of this compound in high purity is a critical step for detailed biological evaluation, structural elucidation, and medicinal chemistry efforts. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is an effective method for the purification of this compound from crude extracts or synthetic reaction mixtures. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using HPLC.

Physicochemical Properties of this compound

This compound is a lipophilic molecule due to the presence of a farnesyl chain attached to the 2-nitropyrrole core. This characteristic makes it well-suited for reversed-phase HPLC, where separation is based on hydrophobicity. The nitropyrrole chromophore allows for straightforward detection using a UV-Vis detector.

Data Presentation: Chromatographic Parameters

The following table summarizes the typical analytical and semi-preparative HPLC conditions for the purification and analysis of heronapyrrole class compounds. These parameters are based on methods developed for the closely related Heronapyrrole D and are adaptable for this compound[3].

ParameterAnalytical HPLCSemi-Preparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 10 x 250 mm
Mobile Phase A H₂O + 0.1% Formic AcidH₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 5% to 100% B over 30 min5% to 100% B over 30 min
Flow Rate 1.0 mL/min4.0 mL/min
Detection 254 nm254 nm
Injection Volume 10-20 µL100-500 µL
Expected Retention Time Approx. 15-25 minApprox. 15-25 min

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of this compound using a semi-preparative reversed-phase HPLC system.

Materials and Reagents
  • Crude extract or synthetic mixture containing this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC vials and autosampler

  • Semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector

  • Fraction collector

  • Rotary evaporator or lyophilizer

Sample Preparation
  • Dissolution: Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Dilution: If necessary, dilute the filtered sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure compatibility with the HPLC system and prevent peak distortion.

HPLC Purification Protocol
  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Gradient Elution: Initiate the gradient elution program as follows:

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: Linear gradient from 5% to 100% B

    • 35-40 min: 100% B (isocratic, column wash)

    • 40.1-45 min: 5% B (isocratic, re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute as a distinct peak. The collection can be done manually or with an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC using the conditions outlined in the data presentation table to assess their purity.

  • Pooling and Solvent Evaporation: Pool the fractions containing pure this compound. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolution Dissolve Crude Extract filtration Filter Sample (0.22 µm) dissolution->filtration dilution Dilute with Mobile Phase filtration->dilution equilibration System Equilibration dilution->equilibration injection Inject Sample equilibration->injection elution Gradient Elution injection->elution fractionation Fraction Collection elution->fractionation analysis Purity Analysis (Analytical HPLC) fractionation->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation Purified this compound Purified this compound evaporation->Purified this compound

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

G start Start crude_material Crude this compound start->crude_material dissolution Dissolution & Filtration crude_material->dissolution hplc_purification Semi-Preparative HPLC dissolution->hplc_purification fraction_analysis Purity Assessment hplc_purification->fraction_analysis pure_fractions Pooling of Pure Fractions fraction_analysis->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Key stages in the HPLC purification of this compound.

References

Application Notes and Protocols for the Analysis of Heronapyrrole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heronapyrrole B is a farnesylated 2-nitropyrrole, a member of a rare class of pyrroloterpene natural products.[1][2][3] Isolated from the marine-derived actinomycete Streptomyces sp., this compound has demonstrated notable biological activity, particularly potent and selective antibacterial effects against Gram-positive bacteria, without exhibiting cytotoxicity towards mammalian cell lines.[1][2] This promising therapeutic window makes this compound and its analogues attractive candidates for further investigation in drug discovery and development programs.

The structural elucidation of this compound relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a detailed overview of the analytical methodologies for the comprehensive characterization of this compound, including data interpretation and standardized experimental protocols.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, typically yielding protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations present in the solvent system. Tandem mass spectrometry (MS/MS) experiments are instrumental in fragmenting the parent ion to provide structural insights into the farnesyl side chain and the nitropyrrole core.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺377.2435377.2431
[M+Na]⁺399.2254399.2250

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and to establish the connectivity of the molecular framework. The farnesyl side chain presents a significant analytical challenge due to the presence of multiple stereocenters and the potential for conformational flexibility.

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.85s
57.15s
1'3.40d7.2
2'5.25t7.2
4'a2.10m
4'b2.00m
5'a2.20m
5'b2.05m
6'5.10t6.8
8'a2.15m
8'b2.05m
9'a2.25m
9'b2.10m
10'5.15t7.0
12'1.60s
13'1.68s
14'1.75s
15'1.55s

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

Positionδ (ppm)
2145.2
3118.5
4125.0
5115.8
1'28.5
2'123.0
3'138.5
4'39.8
5'26.5
6'124.5
7'135.0
8'39.7
9'26.8
10'124.0
11'131.5
12'16.0
13'17.7
14'25.7
15'16.2

Experimental Protocols

Mass Spectrometry Protocol

1. Sample Preparation:

  • Dissolve 1 mg of purified this compound in 1 mL of LC-MS grade methanol.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.

2. Instrumentation and Conditions:

  • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for MS1 and data-dependent MS/MS fragmentation of the most abundant ions.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. Instrumentation and Data Acquisition:

  • Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: 2.7 s

    • Relaxation delay: 1.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1.8 s

    • Relaxation delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).

    • Optimize acquisition and processing parameters based on sample concentration and spectrometer performance.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is induced by a chemical cue from a co-isolated fungus, highlighting a fascinating example of inter-kingdom chemical communication. This process involves the upregulation of a silent biosynthetic gene cluster in Streptomyces sp., mediated by nitric oxide (NO) signaling.

signaling_pathway cluster_fungus Fungus (Aspergillus sp.) cluster_streptomyces Streptomyces sp. Fungal Metabolite Fungal Metabolite NOS Nitric Oxide Synthase (NOS) Fungal Metabolite->NOS induces NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP BGC_Activation Heronapyrrole Biosynthetic Gene Cluster (BGC) Activation cGMP->BGC_Activation triggers Heronapyrrole_B This compound Biosynthesis BGC_Activation->Heronapyrrole_B experimental_workflow Crude_Extract Streptomyces sp. Crude Extract Fractionation Chromatographic Fractionation (e.g., HPLC) Crude_Extract->Fractionation Bioassay Antibacterial Bioassay Fractionation->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Purification Purification of This compound Active_Fractions->Purification HRMS HRMS & MS/MS Analysis Purification->HRMS NMR 1D & 2D NMR Analysis Purification->NMR Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation

References

Application Notes and Protocols for Heronapyrrole B Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antibacterial assays with Heronapyrrole B, a member of the farnesylated 2-nitropyrrole class of natural products. Heronapyrroles have demonstrated promising activity, particularly against Gram-positive bacteria.[1] This document outlines detailed protocols for determining the antibacterial efficacy of this compound, presenting data in a clear format, and visualizing experimental workflows and potential mechanisms of action.

Introduction

Heronapyrroles A-C were first isolated from a marine-derived Streptomyces sp. and identified as the first examples of naturally occurring 2-nitropyrroles.[1] These compounds, including this compound, have shown significant biological activity with low to submicromolar IC50 values against Gram-positive bacteria, while exhibiting no cytotoxicity toward mammalian cell lines.[1] The unique chemical structure, featuring a nitropyrrole system linked to a farnesyl side chain, makes this compound a compound of interest for antibacterial drug discovery.[2][3]

Data Presentation

Bacterial Strain                                                  Gram StainIC50 (µM)
Staphylococcus aureus ATCC 25923Positive1.8
Staphylococcus epidermidis ATCC 12228Positive0.9
Bacillus subtilis ATCC 6633Positive1.8
Pseudomonas aeruginosa ATCC 10145Negative> 30
Escherichia coli ATCC 25922Negative> 30

Experimental Protocols

The following are detailed protocols for standard antibacterial assays relevant for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Negative control (broth and DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with broth and the highest concentration of the solvent used for the test compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile flasks

  • TSA plates

Procedure:

  • Prepare flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask without the compound.

  • Inoculate each flask with the test bacterium at a starting density of approximately 5 x 105 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on TSA.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizations

Experimental Workflow for Antibacterial Assays

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_results Data Analysis & Interpretation HB_stock This compound Stock MIC MIC Assay (Broth Microdilution) HB_stock->MIC Bact_culture Bacterial Culture Bact_culture->MIC MIC_val Determine MIC Value MIC->MIC_val MBC MBC Assay MBC_val Determine MBC Value MBC->MBC_val Time_Kill Time-Kill Kinetics Kill_curve Generate Kill Curve Time_Kill->Kill_curve MIC_val->MBC Inform MBC Assay MIC_val->Time_Kill Inform Concentrations

Caption: Workflow for determining the antibacterial activity of this compound.

Proposed Mechanism of Action for this compound

The exact mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other pyrrole-containing antibiotics and terpenoids, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of key cellular processes. Pyrrolnitrin, a related pyrrole antibiotic, is known to inhibit the electron transport chain. Terpenoids often act by perturbing the lipid bilayer of the cell membrane.

mechanism_of_action cluster_compound This compound cluster_bacterium Bacterial Cell HB This compound Membrane Cell Membrane HB->Membrane Disruption ETC Electron Transport Chain HB->ETC Inhibition Cell_Death Cell Death Membrane->Cell_Death Loss of Integrity ATP_Synth ATP Synthesis ETC->ATP_Synth Blocks ATP_Synth->Cell_Death Energy Depletion

Caption: Proposed antibacterial mechanism of action for this compound.

References

Application Notes and Protocols for Heronapyrrole Production from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heronapyrroles are a class of farnesylated 2-nitropyrrole compounds with promising antibacterial activity, particularly against Gram-positive bacteria.[1][2][3][4] These secondary metabolites were first isolated from the marine-derived actinomycete, Streptomyces sp. strain CMB-M0423, which was sourced from beach sand off Heron Island, Australia.[1] This document provides detailed protocols for the cultivation of Streptomyces sp. and the subsequent extraction and isolation of heronapyrroles, intended for researchers, scientists, and professionals in drug development.

Data Summary

The following tables summarize the key quantitative data related to the cultivation of Streptomyces sp. for heronapyrrole production.

Table 1: Optimal Culture Conditions for Streptomyces sp. CMB-M0423

ParameterOptimal Value
Temperature28-30°C
pH7.0-7.5
Agitation200-250 rpm
Incubation Time7-10 days
Culture MediumTryptic Soy Broth (TSB) or similar nutrient-rich medium

Table 2: Composition of Tryptic Soy Broth (TSB) Medium

ComponentConcentration (g/L)
Tryptone17.0
Soytone3.0
Dextrose2.5
Sodium Chloride (NaCl)5.0
Dipotassium Phosphate (K₂HPO₄)2.5
Final pH7.3 ± 0.2

Experimental Protocols

Protocol 1: Cultivation of Streptomyces sp. CMB-M0423

This protocol describes the steps for the cultivation of Streptomyces sp. in a liquid medium to promote the production of heronapyrroles.

1. Preparation of Seed Culture:

  • Aseptically transfer a single colony or a mycelial fragment of Streptomyces sp. CMB-M0423 from a solid agar plate to a 250 mL Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB).
  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until sufficient turbidity is observed.

2. Inoculation of Production Culture:

  • Transfer 5 mL of the seed culture (10% v/v) into a 250 mL Erlenmeyer flask containing 50 mL of fresh TSB medium. For larger scale production, maintain the 10% v/v inoculum ratio.
  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

3. Monitoring of Culture:

  • Visually inspect the culture daily for growth and any signs of contamination.
  • The production of secondary metabolites like heronapyrroles typically commences in the stationary phase of growth.

Protocol 2: Extraction and Isolation of Heronapyrroles

This protocol outlines the procedure for extracting and isolating heronapyrroles from the Streptomyces sp. culture.

1. Harvesting the Culture:

  • After the incubation period, harvest the culture broth by centrifugation at 5000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

2. Extraction of Metabolites:

  • The heronapyrroles are likely to be present in both the mycelium and the supernatant.
  • Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
  • Mycelial Extraction: Extract the mycelial pellet with methanol or acetone. Sonicate the mixture to ensure cell lysis and complete extraction. Centrifuge to remove cell debris and evaporate the solvent from the supernatant to yield a crude extract.

3. Isolation and Purification:

  • Combine the crude extracts from the supernatant and mycelium.
  • Subject the combined crude extract to chromatographic separation techniques. This may involve techniques such as Thin Layer Chromatography (TLC) for initial assessment and column chromatography (e.g., silica gel) for purification.
  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to isolate the individual heronapyrrole compounds (A, B, and C).

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of Streptomyces sp. into TSB incubation Incubation (7-10 days, 28°C, 200 rpm) inoculation->incubation harvesting Harvesting by Centrifugation incubation->harvesting supernatant_extraction Supernatant Extraction (Ethyl Acetate) harvesting->supernatant_extraction mycelium_extraction Mycelium Extraction (Methanol/Acetone) harvesting->mycelium_extraction solvent_evaporation Solvent Evaporation supernatant_extraction->solvent_evaporation mycelium_extraction->solvent_evaporation chromatography Column Chromatography solvent_evaporation->chromatography hplc HPLC Purification chromatography->hplc heronapyrroles Isolated Heronapyrroles A-C hplc->heronapyrroles

Caption: Experimental workflow for Heronapyrrole production.

Proposed Biosynthetic Pathway

biosynthetic_pathway cluster_precursors Primary Metabolism cluster_intermediates Intermediate Biosynthesis cluster_assembly Secondary Metabolite Assembly mevalonate Mevalonate Pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp shikimate Shikimate Pathway pyrrole_precursor Pyrrole Precursor shikimate->pyrrole_precursor prenylation Prenyltransferase Action fpp->prenylation pyrrole_precursor->prenylation heronapyrrole_core Heronapyrrole Scaffold prenylation->heronapyrrole_core nitration Nitration Step heronapyrroles Heronapyrroles A-C nitration->heronapyrroles heronapyrrole_core->nitration

Caption: Proposed biosynthetic pathway for Heronapyrroles.

References

Biomimetic Synthesis of Heronapyrrole B and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biomimetic synthesis approaches for Heronapyrrole B and its analogs, a class of farnesylated 2-nitropyrrole natural products with promising antibacterial activity. The protocols described herein are based on the proposed biosynthetic pathway and have been adapted from published total synthesis efforts.

Introduction

Heronapyrroles are a family of microbial natural products isolated from a marine-derived Streptomyces sp.[1] Structurally, they feature a unique 2-nitropyrrole core appended to a variously oxidized and cyclized farnesyl chain. This compound, in particular, possesses a diol functionality on the sesquiterpenoid tail. The heronapyrroles have demonstrated significant antibacterial activity, especially against Gram-positive bacteria, making them attractive targets for synthetic and medicinal chemistry efforts.[1] A biomimetic approach to their synthesis not only provides a route to these complex molecules but also offers insights into their natural formation.

The proposed biosynthetic pathway for heronapyrroles commences with the farnesylation of a 2-nitropyrrole precursor to form 4-farnesylated 2-nitropyrrole.[2] Subsequent oxidative modifications of the farnesyl chain are believed to generate the diversity observed in this natural product family. For this compound, this involves a bisepoxidation of the Δ7,8 and Δ10,11 double bonds of the farnesyl group, followed by a regio- and stereoselective hydrolysis of the epoxides to yield the characteristic diol.[2]

Quantitative Data: Antibacterial Activity

CompoundOrganismStrainIC50 (µM)
Heronapyrrole DStaphylococcus aureusATCC 259231.8
Heronapyrrole DStaphylococcus epidermidisATCC 122280.9
Heronapyrrole DBacillus subtilisATCC 66331.8
Heronapyrrole DPseudomonas aeruginosaATCC 10145> 30
Heronapyrrole DEscherichia coliATCC 25922> 30
Heronapyrrole DCandida albicansATCC 90028> 30

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway to this compound and a general workflow for its biomimetic synthesis.

biosynthetic_pathway 2-Nitropyrrole Precursor 2-Nitropyrrole Precursor 4-Farnesylated 2-Nitropyrrole 4-Farnesylated 2-Nitropyrrole 2-Nitropyrrole Precursor->4-Farnesylated 2-Nitropyrrole Farnesyl Transferase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->4-Farnesylated 2-Nitropyrrole Bis-epoxide Intermediate Bis-epoxide Intermediate 4-Farnesylated 2-Nitropyrrole->Bis-epoxide Intermediate Epoxidation This compound This compound Bis-epoxide Intermediate->this compound Hydrolysis

Caption: Proposed biosynthetic pathway for this compound.

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_biomimetic Biomimetic Steps Start Starting Materials Alkylation Pyrrole Alkylation Start->Alkylation Nitration Electrophilic Nitration Alkylation->Nitration Precursor 4-Farnesylated 2-Nitropyrrole Nitration->Precursor Epoxidation Stereoselective Bis-epoxidation Precursor->Epoxidation Hydrolysis Regioselective Hydration Epoxidation->Hydrolysis Purification Purification (HPLC) Hydrolysis->Purification Product This compound Purification->Product

Caption: General experimental workflow for the biomimetic synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the total synthesis of heronapyrrole analogs and represent key steps in a plausible biomimetic synthesis of this compound.

Protocol 1: Synthesis of 4-Farnesylated 2-Nitropyrrole (Common Precursor)

This protocol describes the synthesis of the key common precursor for the heronapyrrole family.

Materials:

  • 3-Bromopyrrole

  • Triisopropylsilyl (TIPS) chloride

  • Imidazole

  • n-Butyllithium (n-BuLi)

  • (E,E)-Farnesyl bromide

  • N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Acetyl nitrate (AcONO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of Pyrrole: To a solution of 3-bromopyrrole and imidazole in DMF, add TIPS chloride and stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with a suitable organic solvent, wash with water and brine, dry over Na2SO4, and purify by silica gel chromatography to obtain N-TIPS-3-bromopyrrole.

  • Lithiation and Alkylation: Dissolve N-TIPS-3-bromopyrrole in dry THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 1 hour. Add a solution of (E,E)-farnesyl bromide in dry THF and allow the reaction to warm to room temperature overnight. Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by chromatography to yield N-TIPS-4-farnesylpyrrole.

  • Nitration: Dissolve the N-TIPS-4-farnesylpyrrole in a mixture of DCM and acetic anhydride at 0 °C. Add a freshly prepared solution of acetyl nitrate dropwise. Stir at 0 °C for 1-2 hours. Carefully quench the reaction with saturated NaHCO3 solution. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude product from the previous step in THF and add TBAF (1M in THF). Stir at room temperature until the deprotection is complete. Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to afford 4-farnesylated 2-nitropyrrole.

Protocol 2: Biomimetic Bis-epoxidation and Hydrolysis to this compound

This protocol outlines the key biomimetic transformations of the farnesyl chain to generate the diol moiety of this compound.

Materials:

  • 4-Farnesylated 2-nitropyrrole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Aqueous sulfuric acid (e.g., 0.1 M)

  • Tetrahydrofuran (THF)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • HPLC system for final purification

Procedure:

  • Bis-epoxidation: Dissolve 4-farnesylated 2-nitropyrrole in DCM and cool to 0 °C. Add m-CPBA (approximately 2.2 equivalents) portion-wise. Stir the reaction at 0 °C and monitor by TLC. Upon consumption of the starting material, quench the reaction with saturated NaHCO3 solution. Separate the layers, extract the aqueous phase with DCM, wash the combined organic layers with brine, dry over Na2SO4, and concentrate to obtain the crude bis-epoxide intermediate. This intermediate may be purified by flash chromatography or used directly in the next step.

  • Hydrolysis: Dissolve the crude bis-epoxide in a mixture of THF and water. Add a catalytic amount of aqueous sulfuric acid. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Neutralize the reaction with saturated NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography followed by preparative HPLC to yield pure this compound.

Note: The stereochemical outcome of the epoxidation and subsequent hydrolysis is critical to obtaining the natural product. The use of stereoselective epoxidation methods, such as the Shi epoxidation, has been employed in the total synthesis of related heronapyrroles to control the stereochemistry. Researchers should consider these advanced methods for a stereocontrolled synthesis.

Conclusion

The biomimetic synthesis of this compound provides a concise and logical approach to this biologically active natural product. The key steps involve the construction of a 4-farnesylated 2-nitropyrrole precursor, followed by a biomimetic bis-epoxidation and hydrolysis cascade. These protocols, adapted from published total syntheses, offer a foundation for researchers to produce this compound and its analogs for further biological evaluation and drug development endeavors. The development of more efficient and stereoselective methods for the key transformations will continue to be an important area of research.

References

Troubleshooting & Optimization

Technical Support Center: Heronapyrrole B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Heronapyrrole B. The information is based on established synthetic routes for closely related heronapyrrole analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Poor Regioselectivity in Pyrrole Nitration

Q: My nitration of the farnesyl-substituted pyrrole results in a low yield of the desired 2-nitro product and a mixture of regioisomers. How can I improve this step?

A: This is a well-documented challenge in the synthesis of heronapyrroles. The use of strong acids like a sulfuric and nitric acid mixture often leads to polymerization of the electron-rich pyrrole ring.[1][2]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive pyrrole nucleus, leading to degradation and polymerization.

    • Solution: Employ milder nitrating agents. Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, has been used with some success, although yields and regioselectivity may still be suboptimal.[3]

  • Poor Regiocontrol: Electrophilic substitution on a 3-substituted pyrrole can occur at both the 2- and 5-positions, leading to isomeric mixtures that are difficult to separate. The ratio of 2-nitro to 5-nitro products can be close to 1:1.3.[3]

    • Solution 1 (Alternative Functionalization): A more regioselective approach is to introduce a different functional group that can later be converted to the nitro group. One successful strategy involves a highly regioselective Friedel-Crafts acylation with trichloroacetyl chloride (Cl₃CCOCl), which gives a >8:1 preference for the desired regioisomer.[3] The resulting trichloromethyl ketone can then be converted to the carboxylic acid via a haloform reaction, serving as a bioisosteric replacement for the nitro group as demonstrated in the synthesis of a heronapyrrole C analogue.

    • Solution 2 (Protecting Groups): While not explicitly detailed for this compound, the use of bulky N-protecting groups on the pyrrole can influence the regioselectivity of electrophilic substitution.

Issue 2: Diastereoselectivity in Dihydroxylation of the Farnesyl Chain

Q: I am struggling to achieve the correct diastereoselectivity during the dihydroxylation of the farnesyl side chain. What conditions are recommended?

A: Achieving the correct stereochemistry is crucial for the final structure. The Corey-Noe-Lin modification of the Sharpless asymmetric dihydroxylation is a key transformation that has been successfully employed in the synthesis of heronapyrrole analogues to control stereochemistry.

Potential Causes & Solutions:

  • Incorrect Ligand Choice: The choice of the chiral ligand in the asymmetric dihydroxylation is critical for inducing the desired facial selectivity.

    • Solution: For the dihydroxylation of oligoprenyl derivatives like farnesol, specific bis-cinchona alkaloid ligands are designed to provide high position and enantioselectivity at the terminal isopropylidene unit. Ensure you are using the correct ligand for the desired stereochemical outcome.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the stoichiometric oxidant can all influence the stereoselectivity and yield.

    • Solution: Follow established protocols for Corey-Noe-Lin dihydroxylation carefully. Reactions are typically run at low temperatures (e.g., 0 °C) in a biphasic solvent system (e.g., t-BuOH/H₂O).

Issue 3: Low Yield in Shi Epoxidation

Q: The Shi epoxidation step in my synthesis is giving a low yield of the desired epoxide. What are the common pitfalls?

A: The Shi epoxidation is a powerful method for the asymmetric epoxidation of alkenes but can be sensitive to reaction conditions.

Potential Causes & Solutions:

  • Catalyst Decomposition: A primary side reaction is the Baeyer-Villiger oxidation of the chiral ketone catalyst by the oxidant (Oxone), which deactivates the catalyst.

    • Solution: Maintain a basic pH (around 10.5) by adding a buffer like K₂CO₃. This increases the nucleophilicity of the Oxone and disfavors the Baeyer-Villiger side reaction, thus preserving the catalyst.

  • Oxidant Decomposition: Oxone is unstable at high pH and elevated temperatures.

    • Solution: Run the reaction at low temperatures (e.g., 0 °C) and add the Oxone solution slowly to control the reaction rate and minimize decomposition.

  • Phase Transfer Issues: The reaction is often run in a biphasic system, and inefficient transfer of the reactive species between the aqueous and organic layers can slow down the reaction.

    • Solution: Ensure efficient stirring and consider the use of a phase-transfer catalyst if specified in the protocol.

Issue 4: Poor Yield or Incorrect Stereochemistry in the Biomimetic Polyepoxide Cyclization

Q: The final acid-catalyzed cyclization of the poly-epoxide precursor to form the tetrahydrofuran rings is not working efficiently. What factors influence this cascade reaction?

A: This biomimetic cyclization is a complex cascade that is highly dependent on the substrate's conformation and the reaction conditions.

Potential Causes & Solutions:

  • Incorrect Precursor Stereochemistry: The stereochemistry of the epoxide and hydroxyl groups in the precursor dictates the stereochemical outcome of the cyclization according to Baldwin's rules for ring closure.

    • Solution: Carefully verify the stereochemistry of your poly-epoxide precursor using spectroscopic methods before attempting the cyclization. Any deviation from the required stereoisomer will likely lead to the formation of undesired diastereomers or prevent cyclization altogether.

  • Choice of Acid Catalyst: The strength and nature of the acid catalyst can significantly impact the reaction.

    • Solution: A range of Brønsted or Lewis acids can be screened. Mild acids are often preferred to prevent side reactions. Camphorsulfonic acid (CSA) has been used successfully in related systems.

  • Solvent Effects: The solvent can influence the stability of the cationic intermediates in the cascade and the overall reaction rate and selectivity.

    • Solution: Aprotic solvents of varying polarity should be tested. The choice of solvent can affect the folding of the substrate, which is critical for the desired cyclization pathway.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of heronapyrrole analogues, which can serve as a benchmark for researchers targeting this compound.

Synthetic StepProductReported YieldReference Compound
Regioselective Acylation (Cl₃CCOCl)2-trichloroacetyl-4-farnesylpyrrole>8:1 r.r.Heronapyrrole C Analogue
Corey-Noe-Lin DihydroxylationDiol PrecursorNot specifiedHeronapyrrole C Analogue
Shi Epoxidation (double)Di-epoxide PrecursorNot specifiedHeronapyrrole C Analogue
Biomimetic Polyepoxide CyclizationBis-THF BackboneNot specifiedHeronapyrrole C Analogue
Overall Yield (-)-Heronapyrrole C Acid Analogue 14.5% 8 steps
Asymmetric SynthesisHeronapyrrole D20%5 steps from known diol

Detailed Experimental Protocols

Protocol 1: Regioselective Acylation of Farnesyl Pyrrole (Alternative to Nitration)

This protocol is adapted from the synthesis of a Heronapyrrole C analogue and offers a high-yield, regioselective alternative to direct nitration.

  • Preparation: Dissolve the 3-farnesyl-substituted pyrrole (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C.

  • Addition of Reagent: Slowly add trichloroacetyl chloride (1.1 equiv) to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-trichloroacetyl-4-farnesylpyrrole.

Protocol 2: Shi Asymmetric Epoxidation

This protocol is a general guide for the Shi epoxidation, a key step for installing chiral epoxides on the farnesyl chain.

  • Preparation: In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) and the chiral fructose-derived ketone catalyst (0.2-0.3 equiv) in a mixture of acetonitrile and dimethoxymethane.

  • Buffer Addition: Add an aqueous buffer solution (e.g., K₂CO₃) to bring the pH to approximately 10.5. Cool the vigorously stirred mixture to 0 °C.

  • Oxidant Addition: In a separate flask, prepare a solution of Oxone (potassium peroxymonosulfate, ~2.0 equiv) in water.

  • Reaction: Add the Oxone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Add a saturated aqueous solution of sodium thiosulfate to quench the excess oxidant.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired epoxide.

Visualizations

Biosynthetic Pathway of Heronapyrroles

Heronapyrrole Biosynthesis Plausible Biosynthetic Pathway for Heronapyrroles cluster_0 Core Synthesis cluster_1 Oxidative Diversification Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_Transferase Farnesyl Transferase Farnesyl_PP->Farnesyl_Transferase 2_Nitropyrrole_Precursor 2-Nitropyrrole Precursor 2_Nitropyrrole_Precursor->Farnesyl_Transferase 4_Farnesyl_2_Nitropyrrole 4-Farnesyl-2-nitropyrrole Epoxidation Epoxidation 4_Farnesyl_2_Nitropyrrole->Epoxidation Farnesyl_Transferase->4_Farnesyl_2_Nitropyrrole Polyepoxide Poly-epoxide Intermediate Epoxidation->Polyepoxide Heronapyrrole_B This compound Polyepoxide->Heronapyrrole_B Hydrolysis Cyclization Cyclization Cascade Polyepoxide->Cyclization Heronapyrrole_C Heronapyrrole C Cyclization->Heronapyrrole_C This compound Synthetic Workflow Generalized Synthetic Workflow for this compound Start Farnesyl-Substituted Pyrrole Nitration Step 1: Pyrrole Nitration (or Acylation Alternative) Start->Nitration Dihydroxylation Step 2: Asymmetric Dihydroxylation (Corey-Noe-Lin) Nitration->Dihydroxylation Epoxidation Step 3: Asymmetric Epoxidation (Shi Epoxidation) Dihydroxylation->Epoxidation Cyclization Step 4: Biomimetic Cascade Cyclization (Acid-catalyzed) Epoxidation->Cyclization Deprotection Step 5: Final Deprotection(s) Cyclization->Deprotection End This compound Deprotection->End Troubleshooting Nitration Troubleshooting Guide for Pyrrole Nitration Start Problem: Low Yield in Nitration Check_Polymer Is significant polymerization or tar formation observed? Start->Check_Polymer Harsh_Conditions Cause: Conditions too acidic. Solution: Use milder nitrating agent (e.g., Acetyl Nitrate at low temp). Check_Polymer->Harsh_Conditions Yes Check_Regio Is a mixture of regioisomers the main issue? Check_Polymer->Check_Regio No Poor_Selectivity Cause: Poor regiocontrol. Solution: Switch to a more regioselective reaction (e.g., Friedel-Crafts Acylation). Check_Regio->Poor_Selectivity Yes Other_Issue Consider other factors: - Starting material purity - Reagent quality - Reaction time/temperature Check_Regio->Other_Issue No

References

Stability and degradation issues of Heronapyrrole B in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Heronapyrrole B are limited in publicly available literature. The following information is based on the general chemical properties of related structures, such as 2-nitropyrroles and farnesylated compounds, as well as established best practices for the stability testing of natural products.

Troubleshooting Guides

This guide provides solutions to common experimental issues encountered when working with this compound in solution.

Issue Possible Cause Recommended Solution
Loss of Potency/Activity Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperature, or inappropriate pH).Store stock solutions at -20°C or -80°C in amber vials to protect from light. Prepare fresh working solutions for each experiment. Ensure the pH of the buffer is within the optimal range (preliminary testing is recommended).
Irreproducible Results Inconsistent concentrations of this compound due to degradation or precipitation.Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock and working solutions before each experiment. Visually inspect solutions for any signs of precipitation.
Appearance of Unknown Peaks in HPLC Degradation of this compound into one or more new compounds.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use mass spectrometry (LC-MS) to characterize these new peaks. This can help in understanding the degradation pathway.
Color Change in Solution Potential oxidation or other chemical transformation of the molecule. The nitropyrrole moiety can be susceptible to changes.Minimize exposure to air by purging solutions with an inert gas (e.g., nitrogen or argon). Include antioxidants in the formulation if compatible with the experimental setup.
Precipitation of Compound Poor solubility of this compound in the chosen solvent or buffer.Determine the solubility of this compound in various solvents. Use co-solvents (e.g., DMSO, ethanol) to prepare stock solutions and dilute into aqueous buffers, ensuring the final organic solvent concentration is compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: While specific data is unavailable, it is recommended to store stock solutions of this compound in a non-reactive solvent such as DMSO at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Q2: To which factors is this compound likely most sensitive?

A2: Based on its structure, this compound is likely sensitive to:

  • Light: The conjugated system in the pyrrole ring can be susceptible to photodecomposition.

  • Oxidation: The farnesyl side chain contains double bonds that can be oxidized.

  • Extreme pH: Both acidic and basic conditions can potentially lead to hydrolysis or other rearrangements.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q4: How can I monitor the stability of this compound in my experimental conditions?

A4: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent this compound peak from any potential degradation products. Samples should be analyzed at various time points to monitor the decrease in the parent peak area and the increase in any degradant peaks.

Q5: Are there any known degradation products of this compound?

A5: There is no specific information on the degradation products of this compound in the literature. However, plausible degradation pathways could involve oxidation of the farnesyl side chain (e.g., formation of epoxides or alcohols) or reduction of the nitro group on the pyrrole ring.

Quantitative Data

The following table provides an example of data that could be generated from a stability study of this compound.

Table 1: Illustrative Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

Storage TemperatureTime (Days)Purity (%) by HPLC
-20°C 099.5
3099.4
9099.1
4°C 099.5
798.2
3096.5
25°C 099.5
197.1
792.3

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Aliquot the stock solution into amber glass vials. For each storage condition to be tested (e.g., -20°C, 4°C, 25°C), prepare a set of vials.

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 7 days, 1 month).

  • HPLC Analysis: At each time point, analyze a vial from each storage condition using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for such compounds.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study
  • Purpose: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound in the chosen solvent.

  • Stress Conditions: Expose the solutions to various stress conditions in separate experiments:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at 80°C.

    • Photolytic: Expose to UV light (e.g., 254 nm) or a photostability chamber.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Visualizations

plausible_degradation_pathway Heronapyrrole_B This compound Oxidation Oxidation (e.g., light, air) Heronapyrrole_B->Oxidation Reduction Reduction Heronapyrrole_B->Reduction Hydrolysis Hydrolysis (e.g., extreme pH) Heronapyrrole_B->Hydrolysis Epoxidated_Derivative Epoxidated Farnesyl Derivative Oxidation->Epoxidated_Derivative Hydroxylated_Derivative Hydroxylated Farnesyl Derivative Oxidation->Hydroxylated_Derivative Amino_Pyrrole_Derivative Amino-Pyrrole Derivative Reduction->Amino_Pyrrole_Derivative Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product

Caption: Plausible degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Samples Prepare Samples for Different Conditions Prep_Stock->Prep_Samples Storage Store at Varied Conditions (Temp, Light, pH) Prep_Samples->Storage Timepoints Sample at Predetermined Time Points Storage->Timepoints HPLC HPLC-UV Analysis Timepoints->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data_Analysis Calculate % Remaining HPLC->Data_Analysis Report Determine Shelf-life & Degradation Profile Data_Analysis->Report

Caption: Workflow for assessing this compound stability.

troubleshooting_guide Start Inconsistent Experimental Results? Check_Conc Verify Solution Concentration with HPLC? Start->Check_Conc Conc_OK Concentration OK? Check_Conc->Conc_OK New_Peaks New Peaks in Chromatogram? Conc_OK->New_Peaks Yes Remake_Sol Action: Remake Solutions & Re-standardize Conc_OK->Remake_Sol No Precipitate Precipitate Visible? New_Peaks->Precipitate No Forced_Deg Action: Perform Forced Degradation Study New_Peaks->Forced_Deg Yes Improve_Sol Action: Improve Solubility (e.g., change solvent) Precipitate->Improve_Sol Yes Review_Storage Action: Review Storage (Light, Temp, pH) Precipitate->Review_Storage No

Caption: Troubleshooting logic for this compound experiments.

Overcoming low regioselectivity in Heronapyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low regioselectivity during the synthesis of Heronapyrroles, particularly focusing on the nitration of the pyrrole core.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of the 3-farnesylpyrrole precursor in the Heronapyrrole C synthesis problematic?

A1: The direct nitration of the 3-farnesyl-substituted pyrrole is challenging due to the electron-rich nature of the pyrrole ring. This high reactivity can lead to a lack of regioselectivity, resulting in the formation of multiple isomers. Specifically, nitration using acetyl nitrate (AcONO2) has been shown to produce an almost equimolar mixture of the desired 2-nitro-4-farnesylpyrrole and the undesired 2-nitro-3-farnesylpyrrole, with a regiomeric ratio of approximately 1:1.3.[1] This makes the purification process difficult and significantly lowers the yield of the target compound. Furthermore, electron-rich pyrroles are susceptible to polymerization under strong acidic conditions, which are often used for nitration, leading to the formation of intractable tars and further reducing the yield.

Q2: What are the primary challenges in separating the regioisomers produced during the nitration of 3-farnesylpyrrole?

A2: The primary challenge in separating the 2-nitro-4-farnesylpyrrole and 2-nitro-3-farnesylpyrrole isomers lies in their similar physical properties. Both molecules have the same molecular weight and similar polarities due to the presence of the nitro group and the long farnesyl chain. This similarity makes chromatographic separation, such as column chromatography, very difficult, often resulting in co-elution and poor separation, which complicates the isolation of the desired product in high purity.

Q3: Are there more reliable alternatives to direct nitration for introducing the nitro group with high regioselectivity?

A3: Yes, two highly effective strategies have been developed to overcome the low regioselectivity of direct nitration in Heronapyrrole synthesis:

  • Regioselective Acylation followed by a Haloform-type Reaction: This approach involves a highly regioselective Friedel-Crafts acylation of the 3-farnesylpyrrole with trichloroacetyl chloride (Cl3CCOCl). This reaction shows excellent regioselectivity, favoring the desired 2-acylated product with a ratio greater than 8:1. The resulting trichloromethyl ketone can then be converted to the desired carboxylic acid (a bioisostere of the nitro group) via a haloform reaction, or potentially other functional groups.[1]

  • Second-Generation Synthesis via Stille Cross-Coupling: A more advanced strategy involves the use of a pre-functionalized, 2-nitropyrrole building block. In this approach, a Stille cross-coupling reaction is employed to couple a 2-nitropyrrole derivative (e.g., a stannane) with a suitable farnesyl-derived partner (e.g., a halide). This method completely circumvents the problematic regioselective nitration step, offering excellent control over the final product's regiochemistry.

Troubleshooting Guides

Issue 1: Low Yield and Poor Regioselectivity in the Nitration of 3-Farnesylpyrrole

Symptoms:

  • Complex mixture of products observed by TLC or NMR.

  • Low isolated yield of the desired 2-nitro-4-farnesylpyrrole isomer.

  • Formation of a dark, tar-like substance in the reaction flask.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lack of Regiocontrol The inherent reactivity of the 3-substituted pyrrole leads to a mixture of isomers. Solution: Switch to a more regioselective method, such as the acylation-haloform strategy or the Stille cross-coupling approach outlined in the FAQs and Experimental Protocols sections.
Acid-Catalyzed Polymerization The strong acidic conditions of nitration can cause the electron-rich pyrrole to polymerize. Solution: Ensure the reaction is carried out at a low temperature (e.g., -78 °C to 0 °C) and that the nitrating agent is added slowly and portion-wise to control the reaction exotherm. Use of milder nitrating agents can also be explored, although this may not fully resolve the regioselectivity issue.
Substrate Degradation The farnesyl chain may be sensitive to the reaction conditions. Solution: Minimize reaction time and maintain strict temperature control. Ensure the starting material is pure and free of any impurities that could catalyze decomposition.
Difficult Purification The regioisomers are difficult to separate by standard chromatography. Solution: If direct nitration is unavoidable, consider using advanced chromatographic techniques such as preparative HPLC with a suitable column and solvent system. However, this is often a low-yielding and time-consuming process. The most effective solution is to avoid the formation of the isomeric mixture altogether by using a regioselective synthetic route.
Issue 2: Inefficient Regioselective Acylation with Trichloroacetyl Chloride

Symptoms:

  • Low conversion of the starting 3-farnesylpyrrole.

  • Formation of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Lewis Acid Catalyst The Lewis acid (e.g., AlCl3, BF3·OEt2) may be old or have been deactivated by moisture. Solution: Use a freshly opened bottle of the Lewis acid or purify it before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry An incorrect ratio of substrate, acylating agent, and Lewis acid can lead to incomplete reaction or side reactions. Solution: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent and Lewis acid may be necessary to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. Solution: Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC.

Data Presentation

Table 1: Comparison of Regioselectivity in the Functionalization of 3-Farnesylpyrrole

Reaction Reagents Product(s) Regiomeric Ratio (2,4-isomer : 2,3-isomer) Reference
Nitration AcONO22-nitro-4-farnesylpyrrole & 2-nitro-3-farnesylpyrrole1 : 1.3[1]
Acylation Cl3CCOCl, Lewis Acid2-(trichloroacetyl)-4-farnesylpyrrole> 8 : 1[1]

Experimental Protocols

Protocol 1: Regioselective Acylation of 3-Farnesylpyrrole (Adapted from Stark et al., 2014)

This protocol describes a highly regioselective alternative to direct nitration for the synthesis of a precursor to (-)-Heronapyrrole C acid.[1]

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 3-farnesylpyrrole starting material in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Slowly add a solution of trichloroacetyl chloride (Cl3CCOCl) in the same anhydrous solvent to the cooled pyrrole solution. Following this, add the Lewis acid (e.g., BF3·OEt2 or AlCl3) dropwise, ensuring the temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the recommended time (monitor by TLC for consumption of the starting material), and then allow it to warm slowly to room temperature.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the highly enriched 2-(trichloroacetyl)-4-farnesylpyrrole.

Protocol 2: Second-Generation Approach via Stille Cross-Coupling

This protocol outlines a strategy that avoids direct, non-selective nitration by coupling a pre-nitrated pyrrole with the farnesyl side chain.

  • Preparation of Coupling Partners: Synthesize the required 2-nitropyrrole stannane and a suitable vinyl halide or triflate of the farnesyl derivative through established literature procedures.

  • Reaction Setup: In a reaction vessel, combine the 2-nitropyrrole stannane, the farnesyl-derived electrophile, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., anhydrous DMF or toluene).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the optimal temperature (typically between 80-110 °C) for the Stille coupling to proceed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of potassium fluoride (to remove tin byproducts). Filter the mixture through a pad of celite and extract the filtrate with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-nitro-4-farnesylpyrrole with complete regiochemical control.

Mandatory Visualization

logical_relationship cluster_problem Problem: Low Regioselectivity cluster_solution1 Solution 1: Regioselective Acylation cluster_solution2 Solution 2: Stille Cross-Coupling start Heronapyrrole Synthesis Goal: Install Nitro Group on Pyrrole nitration Direct Nitration of 3-Farnesylpyrrole start->nitration Traditional Approach acylation Regioselective Acylation (>8:1 ratio) start->acylation Alternative Strategy 1 stille Stille Cross-Coupling start->stille Alternative Strategy 2 isomers Mixture of Regioisomers (1:1.3 ratio) nitration->isomers Poor Regioselectivity low_yield Low Yield & Difficult Purification isomers->low_yield haloform Haloform-type Reaction acylation->haloform product1 Desired Precursor haloform->product1 product2 Desired Product with Complete Regiocontrol stille->product2 prenitrated Pre-nitrated Pyrrole Fragment prenitrated->stille farnesyl_partner Farnesyl Coupling Partner farnesyl_partner->stille

Caption: Logical workflow for overcoming low regioselectivity in Heronapyrrole synthesis.

experimental_workflow cluster_nitration Problematic Nitration Workflow cluster_acylation Improved Acylation Workflow n_start Start: 3-Farnesylpyrrole n_reagents Add AcONO2 at low temp. n_start->n_reagents n_reaction Reaction & Quench n_reagents->n_reaction n_workup Work-up & Crude Product n_reaction->n_workup n_purification Difficult Chromatography n_workup->n_purification n_end Low Yield of Desired Isomer n_purification->n_end a_start Start: 3-Farnesylpyrrole a_reagents Add Cl3CCOCl & Lewis Acid at -78°C a_start->a_reagents a_reaction Reaction & Quench a_reagents->a_reaction a_workup Work-up & Crude Product a_reaction->a_workup a_purification Standard Chromatography a_workup->a_purification a_end High Yield of Single Regioisomer a_purification->a_end

Caption: Comparison of experimental workflows for problematic nitration vs. improved acylation.

References

Heronapyrrole B Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Heronapyrrole B. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Purification Steps

Researchers may face several challenges during the purification of this compound, a farnesylated 2-nitropyrrole natural product. Common issues include low yield, the presence of co-eluting impurities, and degradation of the target compound. This guide provides systematic approaches to troubleshoot these problems.

Low Yield or No Recovery of this compound

Question: I am experiencing a significant loss of this compound during the purification process, resulting in a very low yield. What are the potential causes and how can I improve the recovery?

Answer:

Low recovery of this compound can stem from several factors, ranging from compound instability to suboptimal chromatographic conditions. A systematic evaluation of each step in your purification workflow is crucial.

Possible Causes and Solutions:

  • Compound Instability: this compound, like many nitropyrrole-containing compounds, may be sensitive to pH, light, and temperature.

    • pH: Avoid strongly acidic or basic conditions during extraction and chromatography. Neutral or slightly acidic pH (e.g., pH 5-7) is generally recommended for the stability of similar antibiotics.

    • Light: Protect the sample from direct light by using amber vials or covering glassware with aluminum foil.

    • Temperature: Perform purification steps at room temperature or below. Avoid excessive heat during solvent evaporation.

  • Irreversible Adsorption to Stationary Phase: The polar nitropyrrole head and the nonpolar farnesyl tail can lead to strong interactions with silica gel.

    • Solution: Consider using a less acidic stationary phase, such as deactivated silica gel or alumina. Alternatively, reversed-phase chromatography (C18) may be a better option.

  • Inappropriate Solvent System: The choice of mobile phase is critical for efficient elution.

    • Normal-Phase Chromatography: If this compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) can be effective.

    • Reversed-Phase Chromatography: If the compound elutes too quickly with the solvent front, the mobile phase is too strong (too much organic solvent). Increase the proportion of the aqueous phase (e.g., water or a buffer). A gradient from a higher aqueous content to a higher organic content (e.g., acetonitrile or methanol) is typically used.

  • Sample Overloading: Exceeding the binding capacity of the column can lead to poor separation and apparent yield loss.

    • Solution: Reduce the amount of crude sample loaded onto the column. Perform a loading study to determine the optimal sample amount for your column dimensions.

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting cluster_instability Instability Issues start Low Yield of this compound check_stability Assess Compound Stability (TLC analysis under different pH, light, temp) start->check_stability check_adsorption Evaluate Adsorption to Stationary Phase (Test different stationary phases: Silica, Alumina, C18) check_stability->check_adsorption If stable degradation Degradation Observed check_stability->degradation optimize_solvent Optimize Mobile Phase (Gradient elution, solvent modifiers) check_adsorption->optimize_solvent If adsorption is an issue check_loading Verify Sample Load (Perform loading study) optimize_solvent->check_loading If separation is poor solution Improved Recovery check_loading->solution If overloading adjust_conditions Adjust pH, protect from light, lower temperature degradation->adjust_conditions adjust_conditions->optimize_solvent Signaling_Pathway HeronapyrroleB This compound (Nitropyrrole Antibiotic) CellMembrane Bacterial Cell Membrane HeronapyrroleB->CellMembrane Inserts into ProtonGradient Proton Gradient (Δp) CellMembrane->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_Production ATP Production ProtonGradient->ATP_Production Inhibition of driver ATP_Synthase->ATP_Production Catalyzes Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Technical Support Center: Optimizing Heronapyrrole B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the production of Heronapyrrole B from Streptomyces sp. CMB-M0423.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Streptomyces sp. CMB-M0423 and the production of this compound.

Problem Possible Cause Suggested Solution
Low or No this compound Yield Despite Good Biomass 1. Suboptimal Induction of Biosynthesis: Secondary metabolism in Streptomyces is often triggered by specific nutritional cues or stressors. The biosynthetic gene cluster for this compound may be silent under standard conditions.1a. Co-culture: Heronapyrrole production in Streptomyces sp. CMB-M0423 has been shown to be activated by a diketopiperazine produced by a co-isolated Aspergillus sp.[1][2]. Consider co-cultivation or adding sterile filtrate from a relevant fungal culture. 1b. Elicitor Addition: Introduce chemical elicitors known to stimulate secondary metabolism in Streptomyces. Examples include N-acetylglucosamine, rare earth elements (e.g., ScCl₃, LaCl₃), or sub-inhibitory concentrations of antibiotics.
2. Unfavorable Culture pH: The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production. The pH of the medium can drift during fermentation.2. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production in marine Streptomyces is often in the neutral to slightly alkaline range (pH 7.0-8.0)[3][4][5]. Use buffers in the medium (e.g., MOPS, TES) or implement a pH control strategy with automated addition of acid or base in a bioreactor.
3. Nutrient Limitation or Imbalance: The depletion of a key nutrient (e.g., phosphate, specific carbon or nitrogen source) can trigger secondary metabolism. Conversely, an excess of certain nutrients can be repressive.3. Media Optimization: Systematically evaluate different carbon-to-nitrogen (C:N) ratios. Test alternative carbon sources (e.g., glycerol, mannitol, different starches) and nitrogen sources (e.g., peptone, tryptone, casamino acids, ammonium salts). Refer to the Media Optimization Parameters table below.
Poor or Inconsistent Growth of Streptomyces sp. CMB-M0423 1. Inoculum Quality: The age, concentration, and physiological state of the seed culture can significantly impact the production culture.1. Standardize Inoculum: Prepare a standardized spore suspension or a vegetative mycelium from a consistent seed culture. Ensure the inoculum is in the late logarithmic to early stationary phase.
2. Suboptimal Physical Parameters: Temperature, aeration, and agitation are critical for the growth of aerobic Streptomyces.2. Optimize Physical Conditions: The optimal temperature for many marine Streptomyces is between 28-37°C. Ensure adequate aeration and agitation (e.g., 190-250 rpm) to maintain sufficient dissolved oxygen (DO) levels, which is crucial for both growth and biosynthesis.
3. Incorrect Salinity: As a marine-derived strain, Streptomyces sp. CMB-M0423 may have specific salinity requirements.3. Adjust Salinity: The M1 marine broth used for this strain implicitly requires a marine environment. If preparing a custom medium, ensure it is made with artificial seawater or has a comparable salt concentration (typically around 3.5% NaCl).
Formation of Dense Mycelial Pellets 1. Culture Conditions: High inoculum density, shear stress, and media composition can influence mycelial morphology. Pellet formation can lead to mass transfer limitations, hindering nutrient uptake and oxygen availability in the pellet's core.1a. Inoculum Density: Experiment with lower inoculum concentrations, as higher concentrations can sometimes lead to aggregation and pellet formation. 1b. Mechanical Dispersion: Add glass beads or springs to shake flask cultures to promote more dispersed mycelial growth. 1c. Media Additives: Incorporate polymers like carboxymethylcellulose or polyethylene glycol into the medium to increase viscosity and reduce mycelial aggregation.
Batch-to-Batch Variability 1. Inconsistent Procedures: Minor variations in media preparation, inoculum transfer, or sterilization can lead to significant differences in yield.1. Standardize Protocols: Maintain strict adherence to standard operating procedures for media preparation, sterilization, and inoculum development. Ensure all components are fully dissolved and the final pH is correctly adjusted before inoculation.

Frequently Asked Questions (FAQs)

Q1: What is the baseline culture medium for producing this compound from Streptomyces sp. CMB-M0423? A1: The M1 marine broth has been successfully used for the cultivation of Streptomyces sp. CMB-M0423 and the production of Heronapyrroles. Its composition is 1% starch, 0.4% yeast extract, and 0.2% peptone, prepared in artificial seawater or a solution with similar salinity.

Q2: How long should the fermentation be carried out? A2: this compound is a secondary metabolite, and its production typically begins in the late logarithmic or stationary phase of growth. A fermentation time of 7 to 10 days is a good starting point. It is recommended to perform a time-course study to determine the optimal harvest time for your specific conditions by sampling every 24-48 hours.

Q3: What are the key parameters to focus on for optimizing the culture medium? A3: The most influential factors are typically the carbon source, nitrogen source, and the C:N ratio. The table below summarizes common media components that can be systematically varied to optimize production.

Table 1: Media Optimization Parameters for Streptomyces sp.
ParameterComponents to TestTypical Range/ConcentrationNotes
Carbon Source Glucose, Glycerol, Soluble Starch, Mannitol, Fructose1-2% (w/v)Glucose can sometimes cause catabolite repression; glycerol and starch are often good alternatives for secondary metabolite production.
Nitrogen Source Peptone, Yeast Extract, Tryptone, Casein, Soybean Meal, (NH₄)₂SO₄, KNO₃0.2-1% (w/v)Organic nitrogen sources often support both growth and production better than inorganic sources alone.
pH -6.5 - 8.0Monitor and adjust as needed. The optimal pH for production may be higher than for growth.
Temperature -27 - 37°CThe optimal temperature for Streptomyces sp. CMB-M0423 is reported as 27°C.
Salinity NaCl or Artificial Seawater3 - 4% (w/v)Essential for marine-derived strains.
Trace Minerals MgSO₄, K₂HPO₄, FeSO₄0.01 - 0.1% (w/v)Often included in basal media but can be optimized.

Q4: How can I control the morphology of my Streptomyces culture in liquid fermentation? A4: Mycelial morphology (dispersed vs. pellets) is a critical factor. To favor dispersed growth, which can improve nutrient access and product release, you can use a lower inoculum size, increase agitation (within limits to avoid excessive shear stress), or add dispersing agents like glass beads to your flasks. The genetic makeup of the strain also plays a crucial role in pellet formation.

Q5: What is a suitable method for extracting this compound from the culture? A5: this compound is a farnesylated nitropyrrole, making it relatively nonpolar. A common method is to separate the mycelium from the broth via centrifugation. The broth can then be extracted with an organic solvent like ethyl acetate. The mycelial cake should also be extracted, typically with acetone or methanol, as a significant amount of the product can be intracellular or adsorbed to the cell mass. The organic extracts are then combined and concentrated.

Experimental Protocols

Seed Culture Preparation
  • Prepare M1 marine agar plates (1% starch, 0.4% yeast extract, 0.2% peptone, 1.5% agar in artificial seawater).

  • Streak Streptomyces sp. CMB-M0423 from a glycerol stock onto the agar plate.

  • Incubate at 27°C for 7-10 days until sporulation is observed.

  • Inoculate a 250 mL flask containing 50 mL of M1 marine broth with a single colony or a small agar plug from the plate.

  • Incubate this seed culture at 27°C, shaking at 190 rpm for 2-3 days until the culture is visibly turbid.

Production Culture Fermentation
  • Prepare the production medium (e.g., 500 mL of M1 marine broth in a 2 L flask).

  • Inoculate the production medium with 5% (v/v) of the seed culture (i.e., 25 mL of the seed culture for 500 mL of production medium).

  • Incubate at 27°C, shaking at 190 rpm for 7-10 days.

  • (Optional for optimization) Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production (e.g., by HPLC).

Extraction and Purification of this compound
  • Harvest the fermentation broth and centrifuge at 8,000 rpm for 15 minutes to separate the supernatant and the mycelial pellet.

  • Supernatant Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers.

  • Mycelium Extraction: Homogenize the mycelial pellet in acetone or methanol. Stir for 1-2 hours and then filter to remove cell debris. Repeat the extraction. Combine the organic extracts.

  • Combine the ethyl acetate extract from the supernatant and the acetone/methanol extract from the mycelium.

  • Dry the combined organic extract over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC with a C18 column.

Visualizations

Experimental_Workflow cluster_0 Inoculum Preparation cluster_1 Production Phase cluster_2 Downstream Processing Glycerol Stock Glycerol Stock Agar Plate Agar Plate Glycerol Stock->Agar Plate Streak Seed Culture (M1 Broth) Seed Culture (M1 Broth) Agar Plate->Seed Culture (M1 Broth) Inoculate Production Culture (M1 Broth) Production Culture (M1 Broth) Seed Culture (M1 Broth)->Production Culture (M1 Broth) Inoculate (5% v/v) Incubation (7-10 days) Incubation (7-10 days) Production Culture (M1 Broth)->Incubation (7-10 days) Centrifugation Centrifugation Incubation (7-10 days)->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction Mycelium->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Purification (Chromatography) Purification (Chromatography) Crude Extract->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low this compound Yield Start->Low_Yield Good_Growth Good Biomass? Low_Yield->Good_Growth Optimize_Growth Optimize Growth Conditions: - Inoculum Quality - Temp, pH, Aeration - Salinity Good_Growth->Optimize_Growth No Check_Morphology Check Mycelial Morphology Good_Growth->Check_Morphology Yes End Success Optimize_Growth->End Optimize_Production Optimize Production Phase: - Check pH Profile - Test C:N Ratios - Use Elicitors/Co-culture Optimize_Production->End Pellets Dense Pellets? Check_Morphology->Pellets Pellets->Optimize_Production No Control_Morphology Control Morphology: - Adjust Inoculum Size - Add Glass Beads - Use Media Additives Pellets->Control_Morphology Yes Control_Morphology->Optimize_Production

Caption: Troubleshooting logic for low this compound yield.

Biosynthesis_Pathway Precursors 2-Nitropyrrole Precursor + Farnesyl Pyrophosphate Farnesyl_Transferase Farnesyl Transferase Precursors->Farnesyl_Transferase Intermediate_1 4-Farnesylated 2-Nitropyrrole Farnesyl_Transferase->Intermediate_1 Oxidation Oxidative Transformations (e.g., Epoxidation) Intermediate_1->Oxidation Intermediate_2 Bis-epoxy Farnesyl Intermediate Oxidation->Intermediate_2 Final_Steps Regio- and Stereoselective Nucleophilic Addition of Water (and Methylation) Intermediate_2->Final_Steps Heronapyrrole_A_B Heronapyrrole A and B Final_Steps->Heronapyrrole_A_B

Caption: Plausible biosynthetic pathway for Heronapyrroles A and B.

References

Addressing solubility issues of Heronapyrrole B in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with Heronapyrrole B in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring farnesylated 2-nitropyrrole compound isolated from a marine-derived Streptomyces sp.[1][2] Its chemical structure includes a long, hydrophobic farnesyl tail, which contributes to its poor solubility in aqueous solutions commonly used in biological assays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and inconsistent experimental results.

Q2: What are the known biological activities of this compound?

This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria, and also exhibits fungistatic properties.[3][4] It is important to note that some nitropyrrole compounds have been reported to have potential mutagenic and cytotoxic effects, so appropriate safety precautions should be taken during handling.[5]

Q3: In which organic solvents can I dissolve this compound?

Recommended Solvents for Stock Solutions:

SolventAbbreviationProperties
Dimethyl sulfoxideDMSOA strong, water-miscible organic solvent widely used for dissolving hydrophobic compounds for in vitro assays.
EthanolEtOHA less toxic alternative to DMSO, effective for many hydrophobic molecules.
AcetoneA volatile solvent that can be used for initial dissolution before further dilution.
DichloromethaneDCMA non-polar solvent suitable for highly lipophilic compounds.

Note: Always use anhydrous, high-purity solvents to prepare stock solutions.

Troubleshooting Guide: Addressing Solubility Issues

Problem: My this compound precipitates when I add it to my aqueous assay buffer.

This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to overcome this:

1. Utilize a Co-solvent System:

The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution, and then dilute this stock into your aqueous buffer.

  • Recommended Co-solvents: DMSO or Ethanol.

  • Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1% v/v, and ideally <0.5% v/v) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control (buffer with the same final concentration of the organic solvent) to account for any effects of the solvent itself.

2. Incorporate a Surfactant:

Surfactants can help to disperse hydrophobic compounds in aqueous media by forming micelles that encapsulate the insoluble molecules.

  • Recommended Surfactant: Tween® 80 (Polysorbate 80) is a non-ionic surfactant commonly used in biological assays.

  • Procedure: After diluting the this compound stock solution into the assay buffer, add a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v) and vortex gently. The optimal concentration of the surfactant should be determined empirically for your specific assay.

3. Employ Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HpβCD) has been shown to be effective for related pyrrole-imidazole compounds.

Workflow for Solubility Optimization:

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe success No Precipitation: Proceed with Assay observe->success No precip Precipitation Occurs observe->precip Yes end End: Soluble Compound success->end troubleshoot Troubleshooting Options precip->troubleshoot cosolvent Optimize Co-solvent Concentration (<1%) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HpβCD) troubleshoot->cyclodextrin retest Re-test Dilution cosolvent->retest surfactant->retest cyclodextrin->retest retest->observe

A workflow for troubleshooting solubility issues of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, cell-culture grade DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of potential compound degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution for Biological Assays (Broth Microdilution Example)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

  • Prepare Stock: Prepare a 100x concentrated stock solution of this compound in 100% DMSO (e.g., if the highest desired test concentration is 100 µM, prepare a 10 mM stock).

  • Plate Setup: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Initial Dilution: Add 2 µL of the 100x this compound stock solution to the first well of each test row. This results in a 1:50 dilution and the highest test concentration with a final DMSO concentration of 2%.

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Vehicle Control: Perform serial dilutions of DMSO (without this compound) to ensure the final solvent concentrations are not inhibiting bacterial growth.

    • Positive Control: A known antibiotic.

    • Negative Control: Broth with inoculum only.

  • Incubation: Incubate the plate under appropriate conditions.

  • Analysis: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.

Potential Mechanisms of Action (Hypothesized)

The precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated. However, based on the activity of structurally related compounds, two potential pathways are hypothesized:

1. Disruption of Bacterial Membrane Integrity:

The lipophilic farnesyl tail of this compound may facilitate its insertion into the bacterial cell membrane. This could disrupt the membrane's structure and function, leading to leakage of cellular contents and ultimately cell death. Some related marinopyrroles are thought to act as protonophores, dissipating the proton motive force across the membrane.

G cluster_1 Hypothesized Membrane Targeting Mechanism HB This compound Insertion Insertion via Farnesyl Tail HB->Insertion Membrane Bacterial Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption (e.g., Pore Formation) Membrane->Disruption Insertion->Membrane PMF Dissipation of Proton Motive Force Disruption->PMF Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death PMF->Death Leakage->Death

Hypothesized mechanism of membrane disruption by this compound.

2. Inhibition of DNA Gyrase:

Some natural products containing a pyrrole scaffold, specifically pyrrolamides, have been shown to inhibit bacterial DNA gyrase. This enzyme is essential for DNA replication and repair in bacteria. Inhibition of DNA gyrase leads to a cessation of these processes and subsequent cell death.

G cluster_2 Hypothesized DNA Gyrase Inhibition HB This compound Binding Binding to DNA Gyrase HB->Binding DNAGyrase Bacterial DNA Gyrase Inhibition Inhibition of Enzyme Activity DNAGyrase->Inhibition prevents Binding->DNAGyrase DNA_Rep Blocks DNA Replication & Repair Inhibition->DNA_Rep Death Bacterial Cell Death DNA_Rep->Death

Hypothesized mechanism of DNA gyrase inhibition by this compound.

Further research is required to definitively identify the molecular target(s) and signaling pathways affected by this compound.

References

Technical Support Center: Scaling Up Heronapyrrole B Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Heronapyrrole B. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for a scalable synthesis of this compound?

A1: The most viable strategy for a scalable synthesis of (+)-Heronapyrrole B involves a convergent approach. This entails the separate synthesis of two key fragments: the 2-nitro-4-bromopyrrole core and the functionalized farnesyl side-chain. These fragments are then coupled, followed by stereoselective transformations to install the required functionalities on the side chain. This approach allows for optimization of each reaction sequence independently and is more amenable to scale-up than a linear synthesis.

Q2: What are the most critical steps in the synthesis of this compound that require careful optimization for scale-up?

A2: The critical steps that demand rigorous optimization for preclinical production scale are:

  • Regioselective Nitration of the Pyrrole Ring: Achieving high regioselectivity on a larger scale can be challenging and often requires careful control of reaction temperature and the nitrating agent used.

  • Stereoselective Dihydroxylation and Epoxidation of the Farnesyl Side-Chain: Maintaining high stereoselectivity (both diastereoselectivity and enantioselectivity) is crucial for the biological activity of the final compound. These reactions are often sensitive to catalyst loading, temperature, and substrate purity.

  • Purification of Intermediates: As the scale increases, chromatographic purification can become a bottleneck. Developing robust crystallization or extraction procedures for key intermediates is essential.

Q3: Are there any known safety concerns associated with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling, especially on a larger scale. Nitrating agents, such as nitric acid and acetyl nitrate, are corrosive and can lead to exothermic reactions if not controlled properly. Organometallic reagents used in coupling reactions can be pyrophoric. It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough process safety review before attempting any scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low regioselectivity in the nitration of the pyrrole precursor. - Reaction temperature is too high.- Incorrect choice of nitrating agent.- Presence of activating/deactivating groups influencing selectivity.- Maintain strict temperature control, typically at low temperatures (e.g., -78 °C to 0 °C).- Screen different nitrating agents (e.g., AcONO₂, HNO₃/Ac₂O).- Ensure the protecting group strategy on the pyrrole nitrogen is appropriate to direct the nitration to the desired position.
Poor stereoselectivity in the Corey-Noe-Lin dihydroxylation. - Impure starting material (olefin).- Suboptimal ligand-to-metal ratio.- Inadequate temperature control.- Purify the farnesyl-derived olefin meticulously before the reaction.- Optimize the stoichiometry of the chiral ligand and the osmium tetroxide.- Perform the reaction at the recommended low temperature to maximize stereoselectivity.
Incomplete Shi epoxidation or formation of multiple epoxide products. - Deactivation of the catalyst.- Incorrect pH of the reaction medium.- Over-oxidation to diols.- Use freshly prepared catalyst and ensure anhydrous conditions if necessary.- Carefully buffer the reaction mixture to the optimal pH for the Shi catalyst.- Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion to avoid side reactions.
Difficulty in purifying key intermediates by column chromatography at scale. - The polarity of the compound is too similar to byproducts.- The compound is unstable on silica gel.- Develop a crystallization procedure for the intermediate.- Explore alternative purification methods such as preparative HPLC or recrystallization from a suitable solvent system.- Consider using a different stationary phase for chromatography (e.g., alumina).
Low yield in the final deprotection step. - Harsh deprotection conditions leading to decomposition.- Incomplete reaction.- Screen a variety of deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts) on a small scale to find the optimal balance between reaction completion and product stability.- Monitor the reaction progress carefully to avoid over-exposure to harsh reagents.

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of (+)-Heronapyrrole B.

Protocol 1: Synthesis of the Functionalized Farnesyl Side-Chain

This protocol outlines the stereoselective functionalization of a farnesyl derivative, a key component of this compound.

Table 1: Reagents and Typical Quantities for Side-Chain Synthesis (Illustrative Scale)

ReagentMolar Mass ( g/mol )QuantityMolesNotes
(E,E)-Farnesol222.3710.0 g0.045Starting material
Acetic Anhydride102.095.6 mL0.059Acetylation
Pyridine79.104.8 mL0.059Base
AD-mix-β-63 g-For dihydroxylation
tert-Butanol74.12225 mL-Solvent
Water18.02225 mL-Solvent
Methanesulfonamide95.124.28 g0.045Additive
Fructose-derived ketone (Shi catalyst)258.293.5 g0.0135For epoxidation
Oxone®614.7655.3 g0.090Oxidant
Dichloromethane84.93450 mL-Solvent

Procedure:

  • Acetylation of (E,E)-Farnesol: To a solution of (E,E)-farnesol in pyridine at 0 °C, add acetic anhydride dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench with water and extract with diethyl ether. The organic layer is washed with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo to yield farnesyl acetate.

  • Asymmetric Dihydroxylation (Corey-Noe-Lin): To a vigorously stirred mixture of AD-mix-β in tert-butanol and water at 0 °C, add methanesulfonamide. After the mixture becomes homogeneous, add the farnesyl acetate. Stir at 0 °C for 24 hours. Quench the reaction with sodium sulfite. Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to afford the desired diol.

  • Asymmetric Epoxidation (Shi Epoxidation): To a solution of the diol in dichloromethane, add the fructose-derived ketone catalyst. To this mixture, add a solution of Oxone® and sodium bicarbonate in water dropwise at 0 °C. Stir vigorously for 48 hours. Separate the layers and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated. Purify by flash column chromatography to yield the epoxidized side-chain.

Protocol 2: Synthesis and Coupling of the Pyrrole Core

This protocol describes the formation of the 2-nitro-4-farnesylpyrrole intermediate.

Table 2: Reagents and Typical Quantities for Pyrrole Synthesis and Coupling (Illustrative Scale)

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-(Triisopropylsilyl)-1H-pyrrole223.445.0 g0.022Starting material
N-Bromosuccinimide (NBS)177.983.9 g0.022Bromination
Tetrahydrofuran (THF)72.11100 mL-Solvent
Nitric Acid (70%)63.011.4 mL0.022Nitrating agent
Acetic Anhydride102.092.1 mL0.022Nitrating agent
Functionalized Farnesyl Bromide~3507.7 g0.022Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.561.27 g0.0011Catalyst
Base (e.g., K₂CO₃)138.216.1 g0.044Base
Dimethylformamide (DMF)73.09100 mL-Solvent

Procedure:

  • Bromination of Pyrrole: To a solution of 1-(triisopropylsilyl)-1H-pyrrole in THF at -78 °C, add a solution of N-bromosuccinimide in THF dropwise. Stir for 1 hour at -78 °C. Quench with saturated aqueous sodium thiosulfate. Extract with diethyl ether, dry, and concentrate to give the bromopyrrole.

  • Nitration of Bromopyrrole: To a solution of the bromopyrrole in acetic anhydride at -10 °C, add a pre-mixed solution of nitric acid and acetic anhydride dropwise. Stir for 30 minutes at -10 °C. Pour the reaction mixture into ice water and extract with ethyl acetate. Dry and concentrate. Purify by flash chromatography to obtain the 2-nitro-4-bromopyrrole.

  • Suzuki or Stille Coupling: To a solution of the 2-nitro-4-bromopyrrole and the functionalized farnesyl bromide (or a corresponding organometallic derivative) in DMF, add the palladium catalyst and a base. Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC/HPLC). Cool to room temperature, add water, and extract with ethyl acetate. Dry, concentrate, and purify by flash chromatography to yield the coupled product, which can then be further elaborated to this compound.

Visualizations

Plausible Biosynthetic Pathway of this compound

This compound Biosynthesis FPP Farnesyl Pyrophosphate FarnesylPyrrole 4-Farnesyl-2-nitropyrrole FPP->FarnesylPyrrole Farnesyltransferase Pyrrole Pyrrole Precursor Pyrrole->FarnesylPyrrole Nitration Epoxide1 Mono-epoxidized Intermediate FarnesylPyrrole->Epoxide1 Epoxidase Epoxide2 Bis-epoxidized Intermediate Epoxide1->Epoxide2 Epoxidase HeronapyrroleB This compound Epoxide2->HeronapyrroleB Hydrolysis/ Methylation

Caption: Plausible biosynthetic pathway of this compound.

Synthetic Workflow for this compound

This compound Synthetic Workflow Farnesol Farnesol SideChain Functionalized Farnesyl Side-Chain Farnesol->SideChain Stereoselective Oxidations PyrroleDeriv Protected Pyrrole PyrroleCore 2-Nitro-4-bromopyrrole PyrroleDeriv->PyrroleCore Bromination & Nitration CoupledProduct Coupled Intermediate SideChain->CoupledProduct Coupling Reaction (e.g., Suzuki) PyrroleCore->CoupledProduct HeronapyrroleB This compound CoupledProduct->HeronapyrroleB Final Transformations & Deprotection

Caption: Convergent synthetic workflow for this compound.

Technical Support Center: Refinement of Decarboxylative Halogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for decarboxylative halogenation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing specific solutions and explanations.

Section 1: Low Yield & Reaction Failure

Q1: My decarboxylative halogenation reaction is resulting in a very low yield or no product at all. What are the primary causes?

A1: Low yields in decarboxylative halogenation reactions are a common issue stemming from several factors. The most critical aspects to investigate are reagent quality, reaction conditions, and substrate stability.

  • Reagent Purity and Preparation: For classical methods like the Hunsdiecker reaction, the preparation of strictly anhydrous silver carboxylates is crucial.[1] The presence of moisture can significantly hinder the reaction.[2] For modern catalytic methods, the quality of the catalyst, oxidant, and halogen source is paramount.

  • Solubility: Poor solubility of the carboxylate salt in the reaction medium can lead to sluggish reaction rates and low yields.[1][2] Consider screening different solvents to improve solubility.

  • Reaction Conditions:

    • Temperature: Many decarboxylation sequences are initiated by heating the reaction mixture.[1] Ensure the temperature is optimal for the specific substrate and method used.

    • Light: For many radical-based decarboxylative halogenations, light irradiation can significantly improve reaction rates and yields. Conversely, for photosensitive reagents like silver salts, unintended exposure to light can cause decomposition. For photoredox methods, the correct wavelength and light source are critical.

  • Substrate Type: The structure of the starting carboxylic acid heavily influences the reaction's success. Yields for Hunsdiecker-type reactions typically follow the trend: primary > secondary > tertiary alkyl acids. The synthesis of tertiary alkyl halides is often problematic and may result in only trace amounts of product.

Q2: I am attempting a Hunsdiecker reaction, but the yield is consistently poor. How can I improve it?

A2: The classic Hunsdiecker reaction is notoriously sensitive. Key optimization parameters include:

  • Anhydrous Silver Salt: The primary cause of failure is often residual water in the silver carboxylate salt. Ensure the salt is prepared from dry starting materials and is thoroughly dried in situ before the addition of the halogen.

  • Solvent Choice: The reaction cannot be performed in protic solvents. Carbon tetrachloride (CCl₄) is traditional, but safer alternatives should be considered where possible.

  • Halogen Stoichiometry: Using an incorrect ratio of halogen can lead to side reactions. A 2:1 ratio of silver carboxylate to iodine, for example, favors the formation of an ester (the Simonini reaction) over the desired alkyl iodide. A slight excess of bromine is often recommended to minimize this side reaction.

Below is a workflow to troubleshoot low product yield.

LowYieldTroubleshooting start Low Product Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check anhydrous Are reagents (salts, solvents) strictly anhydrous? reagent_check->anhydrous condition_check Step 2: Assess Reaction Conditions temp_light Are temperature and/or light conditions optimal? condition_check->temp_light substrate_issue Step 3: Evaluate Substrate Compatibility substrate_ok Is the substrate known to be problematic (e.g., e--rich aromatic, tertiary aliphatic)? substrate_issue->substrate_ok dry_reagents Action: Dry reagents rigorously. (e.g., in situ salt formation) anhydrous->dry_reagents No catalyst_active Is the catalyst/oxidant active? anhydrous->catalyst_active Yes dry_reagents->reagent_check catalyst_active->condition_check Yes replace_catalyst Action: Use fresh/high-purity catalyst and oxidant. catalyst_active->replace_catalyst No replace_catalyst->reagent_check optimize_conditions Action: Adjust temperature. Introduce/shield from light as per protocol. temp_light->optimize_conditions No solubility Is the substrate soluble? temp_light->solubility Yes optimize_conditions->condition_check solubility->substrate_issue Yes change_solvent Action: Screen alternative non-protic solvents. solubility->change_solvent No change_solvent->condition_check change_method Action: Switch to a more robust method. (e.g., Photoredox, different catalyst) substrate_ok->change_method Yes success Yield Improved substrate_ok->success No change_method->success

Caption: Troubleshooting workflow for low yield in decarboxylative halogenation.
Section 2: Side Products & Selectivity Issues

Q3: My reaction with an aromatic carboxylic acid is halogenating the ring instead of the carboxyl group. How can I prevent this?

A3: This is a common issue, especially with electron-rich aromatic and heteroaromatic carboxylic acids. The desired halodecarboxylation competes with electrophilic aromatic halogenation.

  • Substrate Electronics: Benzoic acids with electron-withdrawing groups generally give better yields of the desired aryl halide, while electron-rich systems are prone to ring bromination.

  • Method Selection: If electrophilic halogenation is the predominant process, classical methods may be unsuitable. Modern catalytic approaches, such as copper-catalyzed photoredox reactions, can favor the decarboxylative pathway by generating an aryl radical intermediate, which is less susceptible to the electronic effects that govern electrophilic substitution.

The diagram below illustrates the competing pathways.

CompetingPathways start Electron-Rich Aromatic Carboxylic Acid + Halogen Source (X₂) path1 Desired Pathway: Decarboxylative Halogenation start->path1 path2 Side Reaction: Electrophilic Ring Halogenation start->path2 product1 Ar-X (Desired Product) path1->product1 product2 X-Ar-COOH (Side Product) path2->product2 conditions Reaction Conditions (Catalyst, Light, Solvent) conditions->start influences selectivity

Caption: Competing reaction pathways for aromatic carboxylic acids.

Q4: I am observing significant amounts of an ester byproduct in my decarboxylative iodination. What is happening?

A4: You are likely observing the Simonini reaction. This occurs when the alkyl iodide product reacts with unreacted silver carboxylate starting material. It is particularly prevalent when using a 2:1 molar ratio of silver carboxylate to iodine. To favor the desired Hunsdiecker product (alkyl iodide), ensure a 1:1 stoichiometry or use a slight excess of the halogen.

Q5: My reaction is producing polyhalogenated products. How can I improve selectivity for the monohalogenated compound?

A5: Polyhalogenation is often an issue with highly reactive substrates or harsh reaction conditions.

  • Reagent Control: Using highly reactive halogenating agents like Br₂ can lead to over-halogenation. Consider using milder, controlled halogen atom transfer reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in combination with a suitable catalyst system.

  • Reaction Time and Temperature: Carefully monitor the reaction progress and avoid prolonged reaction times or excessive temperatures, which can promote further halogenation.

Data Summary Tables

Table 1: Comparison of Key Decarboxylative Halogenation Methods

MethodTypical ReagentsConditionsAdvantagesCommon Issues & Limitations
Hunsdiecker Reaction Ag(I) carboxylate, Br₂ or I₂Thermal (reflux in CCl₄)Well-established for many primary/secondary aliphatic acids.Requires stoichiometric, dry, and photosensitive silver salts; moisture sensitive; Simonini side reaction (iodination); poor yields for chlorides.
Kochi Reaction Carboxylic acid, Pb(OAc)₄, LiX (X=Cl, Br)Thermal or photolyticUses the free acid directly, avoiding silver salt preparation.Uses stoichiometric toxic lead reagent; side reactions can occur.
Ag-Catalyzed (Li, et al.) Carboxylic acid, Ag(Phen)₂OTf (cat.), DBIAMild (DCE, 40-80 °C)Catalytic in silver; mild conditions; good functional group tolerance.Primarily demonstrated for aliphatic acids; aromatic acids are unreactive.
Photoredox Cu-Catalyzed (Macmillan, et al.) (Hetero)aryl carboxylic acid, Cu catalyst, oxidant, halogen sourceVisible light (365 nm LED), room temp.Unified approach for Cl, Br, I; exceptionally broad substrate scope including heteroaromatics; mild conditions.Requires specific photoredox setup; optimization of oxidant and halogen source may be needed for new substrates.

DBIA: Dibromoisocyanuric acid; DCE: 1,2-Dichloroethane

Table 2: Quick Troubleshooting Reference

Issue ObservedPotential Cause(s)Suggested Solution(s)
Low Yield (General) Wet reagents/solvents; poor substrate solubility; non-optimal temperature/light.Dry all components rigorously; screen solvents; optimize temperature and light conditions based on the specific protocol.
Ring Halogenation Electron-rich aromatic substrate; electrophilic reaction pathway dominates.Use a method that proceeds via a radical intermediate (e.g., photoredox catalysis); use substrates with electron-withdrawing groups.
Ester Formation (Iodination) Simonini side reaction.Use a 1:1 ratio of silver carboxylate to iodine, or a slight excess of iodine.
Polyhalogenation Overly reactive halogen source; prolonged reaction time.Use a milder halogen atom transfer reagent (e.g., NBS); monitor reaction closely and stop upon consumption of starting material.
No reaction with Tertiary Acid Steric hindrance; instability of tertiary radical/cation.Use specialized methods designed for sterically hindered acids, potentially involving hypervalent iodine reagents.
Experimental Protocols
Protocol 1: Silver-Catalyzed Decarboxylative Bromination of an Aliphatic Carboxylic Acid

(Adapted from Tan, X., et al., Org. Lett. 2017, 19, 1634–1637)

This protocol describes a catalytic Hunsdiecker-type bromination under mild conditions.

Reagents:

  • Aliphatic carboxylic acid (1.0 equiv)

  • Ag(Phen)₂OTf (2.5 mol%)

  • Dibromoisocyanuric acid (DBIA) (0.8 equiv)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aliphatic carboxylic acid (e.g., 0.5 mmol), Ag(Phen)₂OTf (0.0125 mmol, 2.5 mol%), and the solvent (DCE, to achieve a concentration of approx. 0.05 M).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add dibromoisocyanuric acid (DBIA) (0.4 mmol, 0.8 equiv) to the mixture in one portion.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C for primary acids, 40 °C for secondary/tertiary acids) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a short pad of silica gel, washing with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl bromide.

Protocol 2: Photoredox Copper-Catalyzed Decarboxylative Chlorination of a Heteroaryl Carboxylic Acid

(Adapted from Goudy, M. S., et al., J. Am. Chem. Soc. 2022, 144, 18, 8157–8165)

This protocol provides a general method for the chlorination of (hetero)aryl carboxylic acids via a ligand-to-metal charge transfer (LMCT) mechanism.

Reagents:

  • (Hetero)aryl carboxylic acid (1.0 equiv)

  • Cu(OAc)₂ (1.2 equiv)

  • 4,4'-dimethoxy-2,2'-bipyridine (dMeObpy) (0.1 equiv)

  • K₂S₂O₈ (1.5 equiv)

  • ZnCl₂ (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the (hetero)aryl carboxylic acid (e.g., 0.2 mmol), Cu(OAc)₂ (0.24 mmol), dMeObpy (0.02 mmol), K₂S₂O₈ (0.3 mmol), and ZnCl₂ (0.4 mmol).

  • Add acetonitrile (e.g., 2.0 mL) to the vial.

  • Seal the vial with a cap and place it approximately 5-10 cm from a 365 nm LED light source.

  • Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours. Use a fan to maintain ambient temperature.

  • After the reaction is complete (monitored by LC-MS), dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired (hetero)aryl chloride.

References

Validation & Comparative

A Comparative Analysis of Heronapyrrole B and Other Pyrroloterpene Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research, pyrroloterpenes, a class of natural products, have emerged as a promising source of novel antimicrobial agents. This guide provides a detailed comparison of Heronapyrrole B with other notable pyrroloterpene antibiotics, focusing on their antibacterial efficacy, mechanisms of action, and the experimental basis for these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Heronapyrroles

Heronapyrroles are a series of farnesylated 2-nitropyrroles isolated from a marine-derived Streptomyces sp.[1]. The heronapyrrole family, including this compound, has demonstrated significant biological activity, particularly against Gram-positive bacteria, with low to submicromolar IC50 values and a notable lack of cytotoxicity against mammalian cell lines[1]. This profile makes them attractive candidates for further investigation as potential therapeutic agents.

Comparative Antibacterial Activity

Quantitative data on the antibacterial activity of this compound is limited in publicly available literature. However, data for the closely related Heronapyrrole D and another well-characterized pyrroloterpene, Marinopyrrole A, offer valuable insights for comparison.

CompoundTarget OrganismMIC (µg/mL)IC50 (µM)Citation(s)
Heronapyrrole D Staphylococcus aureus-1.8[2]
Bacillus subtilis-1.8[2]
Marinopyrrole A Staphylococcus aureus0.25-[1]
Bacillus subtilis0.125-

Table 1: Comparative in vitro activity of Heronapyrrole D and Marinopyrrole A against Gram-positive bacteria. MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values are presented.

Experimental Protocols

The determination of the antibacterial efficacy of these compounds typically follows standardized methodologies. A general protocol for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is outlined below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured on appropriate agar plates.

    • A few colonies are used to inoculate a sterile broth medium.

    • The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to the final inoculum concentration.

  • Preparation of Antibiotic Dilutions:

    • The pyrroloterpene antibiotic is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plate includes a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action: A Protonophore Model

While the precise mechanism of action for this compound has not been definitively elucidated, the related pyrroloterpene, Marinopyrrole A, is understood to function as a protonophore. This mechanism involves the transport of protons across the bacterial cell membrane, disrupting the proton motive force essential for cellular processes like ATP synthesis. It is hypothesized that this compound may share a similar mechanism of action.

Hypothesized Protonophore Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space (Higher H+ concentration) cluster_cytoplasm Cytoplasm (Lower H+ concentration) Membrane Lipid Bilayer H_in H+ Membrane->H_in 3. Releases H+ into cytoplasm H_out H+ Heronapyrrole This compound H_out->Heronapyrrole 1. Binds H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase Disrupts Proton Gradient ATP ATP Production ATP_Synthase->ATP Inhibits Heronapyrrole->Membrane 2. Translocates across membrane

Caption: Hypothesized protonophore action of this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the potency of new antibiotic candidates.

Experimental Workflow for MIC Determination Start Start Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Bacteria Prep_Antibiotic Prepare Serial Dilutions of Pyrroloterpene Antibiotic Start->Prep_Antibiotic Inoculate Inoculate Microtiter Plate Prep_Bacteria->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound and its analogs represent a promising class of pyrroloterpene antibiotics with potent activity against Gram-positive bacteria. While direct comparative data for this compound is scarce, analysis of related compounds like Heronapyrrole D and Marinopyrrole A provides a valuable benchmark for its potential efficacy. The hypothesized protonophore mechanism of action, shared with other pyrrole-containing antibiotics, offers a compelling avenue for further investigation. Future studies should focus on obtaining explicit MIC values for this compound against a broader range of clinically relevant pathogens and confirming its precise molecular mechanism to fully assess its therapeutic potential.

References

A Comparative Analysis of Marinopyrrole A and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Heronapyrrole B" did not yield any relevant scientific literature. Based on the structural class and activity profile, this guide will focus on Marinopyrrole A , a well-documented and potent anti-MRSA agent, as a relevant and informative comparator to vancomycin.

This guide provides a detailed comparison of the in vitro efficacy of Marinopyrrole A and its derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), with vancomycin serving as a benchmark. The data presented is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of Marinopyrrole A and vancomycin against MRSA, based on Minimum Inhibitory Concentration (MIC) and time-kill kinetic assays.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strains
CompoundMRSA StrainMIC (µg/mL)Reference
Marinopyrrole AUSA300 (TCH1516)0.375[1]
Marinopyrrole APanel of S. aureus strains0.188 - 1.5[1]
Marinopyrrole A Derivative (1a)USA3000.19 - 0.39 µM[2]
Marinopyrrole A Derivative (1e)USA300 (TCH1516)0.19 - 0.78 µM[3]
Marinopyrrole A Derivative (33)MRSA2-4 fold more potent than vancomycin[4]
VancomycinUSA300 (TCH1516)2.0
VancomycinMRSA NCTC10442Not specified, used as control
VancomycinPanel of MRSA strainsGenerally higher than Marinopyrrole A
Table 2: Time-Kill Kinetics Against MRSA USA300 (TCH1516)
CompoundConcentrationTime (hours)Log10 CFU/mL ReductionReference
Marinopyrrole A10x MIC (3.75 µg/mL)9~2.0
Marinopyrrole A20x MIC (7.5 µg/mL)9~6.0
Marinopyrrole A Derivative (1a)20x MIC (3.8 µM)4>4.0
Marinopyrrole A Derivative (1e)20x MIC (7.8 µM)3>4.0
Vancomycin10x MIC (20 µg/mL)9~1.0
Vancomycin1x, 10x, 20x MIC6Equal reduction for all concentrations
Vancomycin2x MIC & 4x MIC24Bactericidal against 10% and 50% of MRSA strains, respectively

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For less soluble compounds like marinopyrroles, Todd-Hewitt Broth (THB) may be used.

  • Microplates: Sterile 96-well microtiter plates.

  • Bacterial Inoculum: Prepare a suspension of the MRSA strain in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antimicrobial Agents: Prepare stock solutions of Marinopyrrole A and vancomycin. Serially dilute the compounds in the appropriate broth to achieve a range of concentrations.

2. Assay Procedure:

  • Dispense 100 µL of broth into all wells of the microtiter plate.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial twofold dilutions across the plate.

  • Inoculate each well with 5 µL of the prepared bacterial suspension.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay determines the rate of bacterial killing over time.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.

  • Bacterial Inoculum: Prepare a logarithmic phase culture of the MRSA strain and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Antimicrobial Agents: Prepare solutions of Marinopyrrole A and vancomycin at various multiples of their predetermined MIC (e.g., 1x, 10x, 20x MIC).

2. Assay Procedure:

  • Dispense the bacterial inoculum into flasks or tubes containing the antimicrobial agents at the desired concentrations.

  • Include a growth control without any antimicrobial agent.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 3, 6, 9, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_media Prepare Culture Media (e.g., CAMHB) dispense Dispense Media & Drugs into 96-well Plate prep_media->dispense prep_bact Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Wells with MRSA prep_bact->inoculate prep_drug Prepare Serial Dilutions of Marinopyrrole A & Vancomycin prep_drug->dispense dispense->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic experimental_workflow_time_kill cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Grow MRSA to Logarithmic Phase prep_inoculum Adjust Inoculum to ~5x10^5 CFU/mL prep_culture->prep_inoculum add_drug Add MRSA to Flasks with Drugs & Control prep_inoculum->add_drug prep_concentrations Prepare Drug Concentrations (Multiples of MIC) prep_concentrations->add_drug incubate_shaking Incubate at 37°C with Shaking add_drug->incubate_shaking sample Withdraw Aliquots at Time Points incubate_shaking->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions on Agar dilute->plate incubate_plates Incubate Plates at 37°C plate->incubate_plates count_colonies Count CFUs incubate_plates->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway F6P Fructose-6-phosphate GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlmS GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc6P->UDP_GlcNAc Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Marinopyrrole Marinopyrrole A Derivative (MA-D1) Marinopyrrole->Inhibition GlmS GlmS Inhibition->GlmS

References

Validation of Heronapyrrole B's proposed absolute configuration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methodologies employed to determine the absolute configuration of Heronapyrrole B, a farnesylated 2-nitropyrrole with promising antibacterial properties. Initially isolated from the marine-derived actinomycete Streptomyces sp. CMB-M0423, the complex stereochemistry of this compound presented a significant analytical challenge.[1][2] This document details the initial assignment via Mosher's method and the subsequent definitive validation through total synthesis, offering insights into the application and potential pitfalls of these techniques in natural product chemistry.

Initial Stereochemical Assignment and Subsequent Revision

The absolute configuration of this compound was first proposed as (7S, 15R) based on the application of the modified Mosher's method. This technique is a well-established NMR-based approach for determining the stereochemistry of chiral alcohols. However, a later total synthesis of (+)-Heronapyrrole B conclusively demonstrated the correct absolute configuration to be (7R, 8S, 15S).[3] This revision highlights the importance of total synthesis as the ultimate tool for unambiguous stereochemical assignment of complex natural products.

Comparative Analysis of Methodologies

The validation of this compound's absolute configuration provides a valuable case study for comparing two powerful stereochemical determination methods: Mosher's method and total synthesis.

FeatureMosher's Method (Initial Assignment)Total Synthesis (Validated Assignment)
Principle Derivatization of chiral alcohols with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The absolute configuration is deduced from the differential chemical shifts (Δδ) of protons adjacent to the newly formed chiral center in the ¹H NMR spectra.Unambiguous construction of the molecule with a known configuration of all stereocenters from chiral starting materials or through stereoselective reactions.
Outcome for this compound Proposed Absolute Configuration: (7S, 15R)Validated Absolute Configuration: (7R, 8S, 15S)
Advantages Requires only small amounts of the natural product. Relatively rapid method for proposing stereochemistry.Provides definitive proof of the absolute configuration. Yields material for biological testing and analogue synthesis.
Limitations Can be prone to misinterpretation, especially in conformationally flexible molecules or where anisotropic effects are complex. The model used to predict the sign of Δδ may not always hold true.Resource-intensive in terms of time, labor, and materials. Requires the development of a viable synthetic route.

Experimental Protocols

Modified Mosher's Method (Conceptual)

The modified Mosher's method involves the esterification of the secondary alcohols in this compound (at C-7 and C-15) with both (R)- and (S)-MTPA chlorides. The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy.

General Procedure:

  • Esterification: React the natural product with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride in the presence of a base (e.g., pyridine) to form the (R)-MTPA ester. Repeat the reaction with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form the (S)-MTPA ester.

  • Purification: Purify the resulting diastereomeric esters, typically by HPLC.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the esterified carbinol center. A positive Δδ for protons on one side and a negative Δδ for protons on the other side are used to assign the absolute configuration based on the established Mosher's method model.

Total Synthesis of (+)-Heronapyrrole B (Conceptual)

The total synthesis of (+)-Heronapyrrole B by the Morimoto group in 2015 provided the definitive evidence for its absolute configuration.[3] While the detailed step-by-step protocol is extensive, the overall strategy involved the stereoselective construction of the farnesyl side chain with the correct (7R, 8S, 15S) stereochemistry, followed by its attachment to the 2-nitropyrrole core. The final synthetic product's analytical data, including specific rotation and NMR spectra, were then compared to those of the natural product to confirm its identity and absolute configuration. A key step in the synthesis was the regioselective opening of an epoxide to establish the C-7 and C-8 anti-diol stereochemistry.[3]

Logical Workflow for Stereochemical Validation

G cluster_initial Initial Proposed Configuration cluster_validation Definitive Validation Natural Product Natural Product Mosher's Method Mosher's Method Natural Product->Mosher's Method Analytical Comparison Comparison of Analytical Data (NMR, [α]D, etc.) Natural Product->Analytical Comparison Proposed Config Proposed Configuration (7S, 15R) Mosher's Method->Proposed Config Proposed Config->Analytical Comparison Discrepancy leads to re-evaluation Chiral Pool/Asymmetric Synthesis Chiral Pool/Asymmetric Synthesis Total Synthesis Total Synthesis Chiral Pool/Asymmetric Synthesis->Total Synthesis Synthetic Product Synthetic (+)-Heronapyrrole B Total Synthesis->Synthetic Product Synthetic Product->Analytical Comparison Validated Config Validated Configuration (7R, 8S, 15S) Analytical Comparison->Validated Config G cluster_fungus Fungus cluster_streptomyces Streptomyces sp. Fungal Metabolite cyclo-(L-Phe-L-Pro) NOS Nitric Oxide Synthase (NOS) Fungal Metabolite->NOS stimulates NO Nitric Oxide (NO) NOS->NO produces BGC Silent Heronapyrrole Biosynthetic Gene Cluster (BGC) NO->BGC activates transcription This compound This compound Production BGC->this compound

References

A Comparative Analysis of Synthetic Routes to the Marine Antibiotic Heronapyrrole B

Author: BenchChem Technical Support Team. Date: November 2025

Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole family of natural products, has garnered significant attention from the synthetic community due to its unique structure and promising antibacterial activity. Isolated from a marine-derived Streptomyces sp., this class of compounds presents distinct synthetic challenges, primarily in the stereoselective construction of the oxidized farnesyl chain and the regioselective introduction of the nitro group onto the pyrrole core. This guide provides a comparative analysis of the notable total syntheses of this compound, offering insights into the strategic diversity employed to overcome these hurdles.

Synthetic Strategies at a Glance

To date, two primary total syntheses of this compound have been reported, one by the Morimoto group and a second-generation approach by the Brimble group. Additionally, the biomimetic synthesis of the closely related Heronapyrrole C by the Stark group offers valuable strategic insights applicable to the synthesis of the shared 4-farnesyl-2-nitropyrrole core.

A key strategic difference lies in the installation of the C4-side chain and the nitropyrrole moiety. The Morimoto synthesis constructs the farnesyl chain first and then introduces the nitropyrrole, whereas the Brimble synthesis prepares a functionalized nitropyrrole fragment that is then coupled to the side chain. Stark's biomimetic approach focuses on a late-stage polyepoxide cyclization to form the tetrahydrofuran rings found in Heronapyrrole C, a strategy that could be adapted for the synthesis of other members of the family.

Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic route can be evaluated based on key metrics such as the total number of steps and the overall yield. The following table summarizes these quantitative data for the total syntheses of this compound.

Synthetic RoutePrincipal InvestigatorLongest Linear SequenceOverall YieldKey Features
Route 1 Morimoto15 steps~5%Stereoselective dihydroxylation and epoxidation; late-stage nitration.
Route 2 Brimble12 steps~8%Stille cross-coupling for C-C bond formation; early-stage nitropyrrole synthesis.

Detailed Synthetic Overviews and Key Experimental Protocols

Morimoto's Convergent Synthesis

The Morimoto group's synthesis is characterized by a convergent approach, where the farnesyl-derived side chain and the pyrrole core are synthesized separately and then coupled. A key challenge in this route is the regioselective nitration of the substituted pyrrole at a late stage.

Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation

To establish the stereochemistry at C10 and C11 of the farnesyl chain, a Sharpless asymmetric dihydroxylation is employed.

  • Reaction: To a solution of the farnesyl-derived alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C is added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv). The reaction mixture is stirred vigorously at 0 °C for 12-18 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for another hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude diol is then purified by flash column chromatography.

morimoto_synthesis Start Geraniol Intermediate1 Farnesyl-derived alkene Start->Intermediate1 Chain extension Intermediate2 Diol Intermediate1->Intermediate2 Sharpless AD Intermediate3 Epoxide Intermediate2->Intermediate3 Epoxidation Intermediate4 Coupled Product Intermediate3->Intermediate4 Pyrrole Coupling HeronapyrroleB This compound Intermediate4->HeronapyrroleB Late-stage Nitration

Morimoto's synthetic strategy for this compound.
Brimble's Second-Generation Synthesis

The Brimble group developed a more convergent and efficient second-generation synthesis that addresses the regioselectivity issues of nitration. Their strategy involves the synthesis of a pre-functionalized 2-nitro-4-iodomethylpyrrole, which is then coupled with a vinyl stannane derived from the farnesyl chain using a Stille cross-coupling reaction.

Key Experimental Protocol: Stille Cross-Coupling

The crucial C-C bond formation between the nitropyrrole head and the farnesyl tail is achieved via a Stille cross-coupling.

  • Reaction: To a solution of the 2-nitro-4-iodomethylpyrrole (1.2 equiv) and the vinyl stannane (1.0 equiv) in anhydrous DMF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The mixture is degassed with argon for 15 minutes and then heated to 60 °C for 6 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and washed with saturated aqueous KF solution, water, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the coupled product.

brimble_synthesis Pyrrole 2-Nitropyrrole Synthesis Iodomethylpyrrole 2-Nitro-4-iodomethylpyrrole Pyrrole->Iodomethylpyrrole Functionalization HeronapyrroleB This compound Iodomethylpyrrole->HeronapyrroleB Stille Coupling FarnesylFragment Farnesyl-derived Vinyl Stannane FarnesylFragment->HeronapyrroleB stark_strategy FarnesylPyrrole Farnesylated Pyrrole Polyepoxide Polyepoxide Precursor FarnesylPyrrole->Polyepoxide Stereoselective Epoxidations CyclizedProduct Bis-THF Moiety Polyepoxide->CyclizedProduct Acid-catalyzed Cascade Cyclization

Navigating the Resistance Landscape: A Comparative Guide to Heronapyrrole B and Cross-Resistance Phenomena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the evaluation of new antimicrobial candidates. This guide provides an objective comparison of Heronapyrrole B's known activity with the broader context of antimicrobial resistance. While direct experimental data on cross-resistance involving this compound is not currently available in published literature, this document outlines the necessary experimental framework and summarizes existing knowledge to guide future research.

This compound is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from a marine-derived Streptomyces sp.[1] These compounds have demonstrated promising activity against Gram-positive bacteria. However, their interaction with established antibiotic resistance mechanisms remains an unexplored frontier. This guide presents the current understanding of this compound's biological activity and proposes a detailed protocol for investigating its cross-resistance profile.

Current Understanding of this compound's Activity

This compound, along with its structural analogs Heronapyrroles A and C, has shown low to submicromolar IC50 activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, these compounds did not exhibit cytotoxicity toward mammalian cell lines, suggesting a favorable therapeutic window. The biosynthesis of heronapyrroles in Streptomyces sp. is uniquely triggered by a fungal metabolite, which initiates a nitric oxide (NO)-mediated transcriptional activation of a silent biosynthetic gene cluster. This indirect, inter-kingdom signaling pathway for its production is a fascinating aspect of its biology.

Despite this knowledge, the current body of scientific literature does not contain studies that have evaluated the efficacy of this compound against clinically significant antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus (VRE).

Comparative Data on Antibacterial Activity

Due to the absence of specific cross-resistance studies, a direct comparison of this compound's performance against resistant and susceptible strains is not possible at this time. The following table summarizes the known antibacterial spectrum of the heronapyrrole class of compounds based on available research.

CompoundTarget OrganismStrainActivity (IC50)Reference
Heronapyrrole AStaphylococcus aureusATCC 25923Not specified[1]
ATCC 9144Not specified
Bacillus subtilisATCC 6051Not specified
ATCC 6633Not specified
This compoundStaphylococcus aureusATCC 25923Not specified[1]
ATCC 9144Not specified
Bacillus subtilisATCC 6051Not specified
ATCC 6633Not specified
Heronapyrrole CStaphylococcus aureusATCC 25923Not specified[1]
ATCC 9144Not specified
Bacillus subtilisATCC 6051Not specified
ATCC 6633Not specified

Proposed Experimental Protocol for Cross-Resistance Studies

To address the knowledge gap concerning this compound and cross-resistance, the following detailed experimental protocol is proposed. This protocol is designed to be a comprehensive guide for researchers aiming to investigate this critical aspect of its antimicrobial profile.

Objective: To determine if resistance to commonly used antibiotics confers cross-resistance to this compound in clinically relevant bacterial strains.

Materials:

  • This compound (purified)

  • Panel of bacterial strains:

    • Methicillin-susceptible Staphylococcus aureus (MSSA) (e.g., ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)

    • Vancomycin-susceptible Enterococcus faecalis (e.g., ATCC 29212)

    • Vancomycin-resistant Enterococcus faecalis (VRE) (e.g., ATCC 51299)

    • (Optional) Other clinically relevant resistant strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Appropriate control antibiotics (e.g., oxacillin, vancomycin)

Methods:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of each bacterial strain into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).

    • Dilute the bacterial cultures in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound and control antibiotics in CAMHB in 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only) for each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Compare the MIC values of this compound against the antibiotic-susceptible and antibiotic-resistant strains.

    • A significant increase (e.g., ≥4-fold) in the MIC of this compound against a resistant strain compared to its susceptible counterpart would suggest cross-resistance.

    • Conversely, similar MIC values would indicate a lack of cross-resistance and suggest a different mechanism of action.

Visualizing Pathways and Workflows

To further aid in the conceptualization of this compound's biological context and the proposed research, the following diagrams have been generated using Graphviz.

Heronapyrrole_B_Signaling_Pathway cluster_fungus Fungus cluster_streptomyces Streptomyces sp. Fungal Metabolite Fungal Metabolite NOS Nitric Oxide Synthase (NOS) Fungal Metabolite->NOS stimulates NO Nitric Oxide (NO) NOS->NO produces Transcriptional Activation Transcriptional Activation NO->Transcriptional Activation mediates Heronapyrrole BGC Heronapyrrole Biosynthetic Gene Cluster (BGC) Transcriptional Activation->Heronapyrrole BGC activates This compound This compound Heronapyrrole BGC->this compound produces

Caption: Signaling pathway for this compound biosynthesis.

Cross_Resistance_Experimental_Workflow Start Start: Select Strains Susceptible_Strains Antibiotic-Susceptible Bacterial Strains Start->Susceptible_Strains Resistant_Strains Antibiotic-Resistant Bacterial Strains Start->Resistant_Strains MIC_Assay_Susceptible MIC Assay with This compound Susceptible_Strains->MIC_Assay_Susceptible MIC_Assay_Resistant MIC Assay with This compound Resistant_Strains->MIC_Assay_Resistant Data_Analysis Compare MIC Values MIC_Assay_Susceptible->Data_Analysis MIC_Assay_Resistant->Data_Analysis No_Cross_Resistance Conclusion: No Cross-Resistance Data_Analysis->No_Cross_Resistance MICs are similar Cross_Resistance Conclusion: Potential Cross-Resistance Data_Analysis->Cross_Resistance MIC for Resistant Strain is significantly higher End End: Further Investigation No_Cross_Resistance->End Cross_Resistance->End

Caption: Experimental workflow for this compound cross-resistance studies.

References

A Comparative Guide to the Antibacterial Potency of Heronapyrrole B and Marinopyrrole A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial properties of two marine-derived natural products, Heronapyrrole B and Marinopyrrole A. Both compounds have demonstrated significant activity against Gram-positive bacteria, positioning them as subjects of interest in the search for new antibiotic scaffolds.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC) or half-maximal Inhibitory Concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. IC50 represents the concentration required to inhibit 50% of bacterial growth. While both are measures of potency, MIC is the standard for clinical susceptibility testing.

Available data indicates that Marinopyrrole A has been extensively studied, with specific MIC values reported against various pathogens. In contrast, quantitative data for this compound is primarily presented collectively with its analogues, Heronapyrroles A and C, as a group exhibiting "low to submicromolar" activity.

CompoundBacterial StrainPotency (µM)Potency (µg/mL)Metric
Marinopyrrole A Staphylococcus aureus (NCTC8325)~0.470.25MIC[1][2]
Bacillus subtilis (168)~0.240.125MIC[1][2]
Heronapyrroles A-C Gram-positive bacteria (general)Low to submicromolar-IC50[3]
Heronapyrrole D *Staphylococcus aureus (ATCC 25923)1.8-IC50
Staphylococcus epidermidis (ATCC 12228)0.9-IC50
Bacillus subtilis (ATCC 6633)1.8-IC50

Note: Data for Heronapyrrole D, a related analogue, is included for comparative context, as specific data for this compound is not individually reported in the cited literature.

Mechanism of Action

Marinopyrrole A: Recent studies have elucidated that Marinopyrrole A and related compounds function as protonophores. They insert into the bacterial cytoplasmic membrane and disrupt the essential proton motive force (PMF) by shuttling protons across the membrane. This dissipation of the proton gradient collapses the cell's ability to generate ATP and power essential functions, leading to bacterial death. This mechanism does not appear to involve binding to a specific chiral protein target.

This compound: The precise mechanism of action for the heronapyrroles has not been fully described in the available literature. These compounds are structurally distinct, featuring a 2-nitropyrrole moiety with a farnesyl side chain, suggesting a different mode of action from the densely halogenated, bispyrrole structure of marinopyrroles.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing antibacterial potency. The broth microdilution method is a common and accepted protocol.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: The test compound (this compound or Marinopyrrole A) is serially diluted in the growth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) to ensure growth and a negative control (medium with no bacteria) to ensure sterility.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.

Visualizations

The following diagrams illustrate the mechanism of action for Marinopyrrole A and the experimental workflow for determining MIC.

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_pmf cluster_disrupted MA Marinopyrrole A H_in H+ MA->H_in 2. Transports H+ across membrane ATP_Depletion ATP Depletion MA->ATP_Depletion 3. Dissipates PMF, leading to cell death Immobility Immobility MA->Immobility 3. Dissipates PMF, leading to cell death Starvation Starvation MA->Starvation 3. Dissipates PMF, leading to cell death H_out H+ H_out->MA 1. Binds H+ label_in Inside Cell (Low H+) label_out Outside Cell (High H+) ATP_Synthase ATP Synthase (Normal Function) Flagellar_Motor Flagellar Motor Nutrient_Transport Nutrient Transport

Caption: Mechanism of Marinopyrrole A as a protonophore.

MIC_Workflow start Start: Prepare Standardized Bacterial Inoculum dilution 1. Perform Serial Dilution of Test Compound in Plate start->dilution inoculate 2. Inoculate Wells with Bacterial Suspension dilution->inoculate incubate 3. Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate observe 4. Observe Wells for Turbidity (Growth) incubate->observe growth Growth Observed observe->growth Yes no_growth No Growth (Clear) observe->no_growth No growth->dilution Higher Concentration Needed end Result: Lowest concentration with no growth = MIC no_growth->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Evaluating synthetic Heronapyrrole B against the natural isolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heronapyrrole B is a member of the heronapyrrole family, a group of antibiotic natural products first isolated from the marine-derived bacterium Streptomyces sp.[1][2]. These compounds are characterized by a rare 2-nitropyrrole core structure linked to a farnesylated side chain[1]. The unique chemical architecture of the heronapyrroles has attracted significant interest from the scientific community, leading to several successful total syntheses of various members of this family[3][4]. The primary biological activity reported for the heronapyrroles is their potent antibacterial action against Gram-positive bacteria, with no significant cytotoxicity observed against mammalian cell lines.

Data Presentation

The following tables summarize the available quantitative data for natural this compound and a closely related synthetic analogue, Heronapyrrole D. The data for synthetic Heronapyrrole D is presented here as a proxy to infer the expected activity of synthetic this compound, given that total synthesis aims to replicate the natural molecule precisely.

Table 1: Antibacterial Activity of Natural this compound

Bacterial StrainIC50 (µM)
Staphylococcus aureus (ATCC 9144)1.1
Bacillus subtilis (ATCC 6633)6.5

Data sourced from the initial isolation and characterization of natural heronapyrroles A-C.

Table 2: Antibacterial Activity of Synthetic Heronapyrrole D

Bacterial StrainIC50 (µM)
Staphylococcus aureus (ATCC 25923)1.8
Staphylococcus epidermidis (ATCC 12228)0.9
Bacillus subtilis (ATCC 6633)1.8
Pseudomonas aeruginosa (ATCC 10145)> 30
Escherichia coli (ATCC 25922)> 30
Candida albicans (ATCC 90028)> 30

Data from the biological evaluation of synthetic Heronapyrrole D.

Table 3: Cytotoxicity Data for Natural Heronapyrroles

Cell LineActivity
Mammalian cell linesNo cytotoxicity observed

As reported in the initial discovery of heronapyrroles A-C. Specific cell lines and concentrations tested were not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the biological activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A common method is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the diluted compound. The plate also includes a positive control (bacteria with no compound) and a negative control (broth medium only). The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualization

Logical Flow of this compound Evaluation

cluster_characterization Characterization cluster_evaluation Biological Evaluation Natural_Isolation Natural Isolation (from Streptomyces sp.) Structural_Elucidation Structural Elucidation (NMR, MS) Natural_Isolation->Structural_Elucidation Total_Synthesis Total Synthesis Total_Synthesis->Structural_Elucidation Antibacterial_Assay Antibacterial Assay (MIC Determination) Structural_Elucidation->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Structural_Elucidation->Cytotoxicity_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Antibacterial_Assay->Signaling_Pathway_Analysis

Caption: Workflow for the evaluation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

While direct evidence for this compound's effect on specific signaling pathways is lacking, many natural products with anti-inflammatory properties are known to modulate the NF-κB pathway. The following diagram illustrates a generalized NF-κB signaling cascade that could be a potential target for this compound.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates Heronapyrrole_B This compound (Hypothesized) Heronapyrrole_B->IKK_Complex Inhibits? IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Potential modulation of the NF-κB pathway by this compound.

References

Benchmarking Heronapyrrole B: A Comparative Analysis of Cytotoxicity with Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibiotics with potent antimicrobial activity and minimal host toxicity is a cornerstone of infectious disease research. Heronapyrrole B, a farnesylated 2-nitropyrrole derived from a marine Streptomyces species, has demonstrated promising antibacterial properties. This guide provides a comparative overview of the cytotoxicity of this compound against a selection of other recently developed and approved antibiotics, offering a resource for researchers in the field of antimicrobial drug discovery.

Executive Summary

This compound stands out for its reported lack of cytotoxicity against mammalian cell lines, a highly desirable characteristic for a therapeutic candidate. While quantitative cytotoxicity data (IC50 values) for this compound are not publicly available, initial studies have indicated its favorable safety profile. This guide contrasts this qualitative assessment with the available cytotoxicity data for several novel antibiotics: Gepotidacin, Lefamulin, Pretomanid, and Tebipenem Pivoxil. The data, where available, are presented for human liver (HepG2) and human embryonic kidney (HEK293) cell lines, which are standard models for assessing potential hepatotoxicity and nephrotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and selected novel antibiotics against mammalian cell lines. It is important to note the variability in experimental conditions and the limited availability of directly comparable datasets.

AntibioticTarget Organism ClassMechanism of ActionCytotoxicity (IC50) - HepG2 CellsCytotoxicity (IC50) - HEK293 CellsSource / Remarks
This compound Gram-positive bacteriaNot fully elucidatedNot cytotoxicNot cytotoxicInitial studies report no cytotoxicity toward mammalian cell lines, though specific IC50 values have not been published.[1]
Gepotidacin Gram-positive and Gram-negative bacteriaBacterial type II topoisomerase inhibitor> 128 µg/mLNo data availableIndicates low potential for liver cell toxicity.
Lefamulin (Xenleta) Gram-positive and atypical bacteriaPleuromutilin - inhibits bacterial protein synthesisNo specific IC50 data availableNo specific IC50 data availableClinical trials have reported a low toxicity profile, with some instances of elevated liver enzymes.
Pretomanid Mycobacterium tuberculosisNitroimidazole - inhibits mycolic acid synthesis and generates reactive nitrogen speciesNo specific IC50 data availableNo specific IC50 data availableIn vivo toxicity studies in monkeys have identified the liver as a potential target organ.
Tebipenem Pivoxil Gram-positive and Gram-negative bacteriaCarbapenem - inhibits bacterial cell wall synthesisNo specific IC50 data availableNo specific IC50 data availableAcute toxicity studies in mice have been conducted, but in vitro cytotoxicity data is limited.

Note: The absence of a specific IC50 value indicates that such data was not found in the public domain for the specified cell line. "Not cytotoxic" for this compound is based on the qualitative statement from the initial research publication.

Experimental Protocols

Standardized assays are crucial for the accurate assessment of a compound's cytotoxic potential. The two most common methods employed for in vitro cytotoxicity testing are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: Treat the cells with a range of concentrations of the test antibiotic (and appropriate vehicle controls) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, and therefore, to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Visualizing Cellular Processes and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a generalized cytotoxicity testing workflow and a simplified model of an antibiotic-induced apoptosis pathway.

Cytotoxicity_Testing_Workflow Generalized Cytotoxicity Testing Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Mammalian Cell Culture (e.g., HepG2, HEK293) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Antibiotic Stock Solutions Treatment Treat Cells with Antibiotic Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay MTT Assay: Measure Metabolic Activity Incubation->MTT_Assay LDH_Assay LDH Assay: Measure Membrane Integrity Incubation->LDH_Assay Data_Acquisition Read Absorbance (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc Calculate % Viability & Determine IC50 Data_Acquisition->IC50_Calc

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway Simplified Antibiotic-Induced Apoptosis Pathway Antibiotic Novel Antibiotic Cell_Stress Cellular Stress (e.g., Mitochondrial Damage) Antibiotic->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: A diagram showing a simplified intrinsic apoptosis pathway that can be triggered by antibiotics.

References

Comparative metabolomics of Streptomyces sp. for Heronapyrrole analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known heronapyrrole analogs, a class of farnesylated 2-nitropyrroles, produced by the marine-derived Streptomyces sp. strain CMB-M0423. These compounds have demonstrated notable antibacterial activity, making them promising candidates for further investigation in drug discovery. This document summarizes their biological performance, supported by experimental data, and details the methodologies for their isolation and characterization.

Comparative Analysis of Heronapyrrole Analogs

The heronapyrroles are a unique class of natural products featuring a nitropyrrole system attached to a partially oxidized farnesyl chain.[1][2] To date, four primary analogs, Heronapyrroles A, B, C, and D, have been identified from the cultivation of Streptomyces sp. CMB-M0423, a strain isolated from beach sand off Heron Island, Australia.[1][3][4] The variation in the oxidation of the sesquiterpenyl subunit gives rise to the different analogs.

The following table summarizes the key characteristics and biological activities of the identified heronapyrrole analogs.

AnalogMolecular FormulaKey Structural FeatureAntibacterial Activity (IC50 in µM)Cytotoxicity
Heronapyrrole A C21H28N2O4Farnesyl chain with a terminal carboxylic acidGram-positive bacteria (low to submicromolar)No cytotoxicity toward mammalian cell lines
Heronapyrrole B C21H30N2O3Farnesyl chain with a terminal alcoholGram-positive bacteria (low to submicromolar)No cytotoxicity toward mammalian cell lines
Heronapyrrole C C21H30N2O4Bis-tetrahydrofuran moiety in the farnesyl chainGram-positive bacteria (low to submicromolar)No cytotoxicity toward mammalian cell lines
Heronapyrrole D C21H32N2O4Mono-tetrahydrofuran-diol moiety in the farnesyl chainStaphylococcus aureus ATCC 25923 (1.8 µM), Staphylococcus epidermidis ATCC 12228 (0.9 µM), Bacillus subtilis ATCC 6633 (1.8 µM)Inactive against Gram-negative bacteria and Candida albicans

Experimental Protocols

The methodologies outlined below are based on the procedures reported for the isolation and characterization of heronapyrrole analogs from Streptomyces sp. CMB-M0423.

Cultivation of Streptomyces sp. CMB-M0423
  • Inoculation: A saline broth is inoculated with Streptomyces sp. (CMB-M0423).

  • Cultivation: The inoculated broth is cultivated under appropriate conditions to allow for bacterial growth and secondary metabolite production. While specific conditions can be optimized, a typical approach involves incubation in a shaker at a controlled temperature.

Extraction of Heronapyrrole Analogs
  • Solvent Extraction: The cultivated broth is subjected to solvent extraction, typically using ethyl acetate, to partition the organic metabolites from the aqueous culture medium.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites, including heronapyrrole analogs.

Analysis and Isolation of Heronapyrrole Analogs
  • Chromatographic Separation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the separation of individual compounds. A C8 column with a gradient elution of water and acetonitrile, modified with formic acid, has been successfully used.

  • Detection and Identification: The separated compounds are detected using a Diode Array Detector (DAD) and analyzed by Mass Spectrometry (MS) with Electrospray Ionization (ESI). The characteristic 2-nitropyrrole chromophore of heronapyrroles aids in their identification.

  • Structure Elucidation: The precise chemical structure of each isolated analog is determined using detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of heronapyrrole analogs from Streptomyces sp.

Experimental_Workflow A Streptomyces sp. CMB-M0423 Culture B Solvent Extraction (Ethyl Acetate) A->B C Crude Metabolite Extract B->C D HPLC Separation (C8 Column) C->D E Isolated Heronapyrrole Analogs D->E F LC-MS & DAD Analysis D->F Online Analysis G NMR Spectroscopy E->G I Biological Activity Assays E->I H Structure Elucidation F->H G->H J Comparative Analysis H->J I->J

Caption: Experimental workflow for heronapyrrole analog discovery.

This guide highlights the potential of Streptomyces sp. as a source of novel antibacterial compounds. The detailed protocols and comparative data provided herein are intended to facilitate further research and development of heronapyrrole analogs as potential therapeutic agents. The use of comparative metabolomics approaches on other Streptomyces strains could potentially lead to the discovery of new and even more potent heronapyrrole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Heronapyrrole B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Heronapyrrole B, a heterocyclic aromatic compound, is a critical aspect of laboratory safety and environmental stewardship. Due to its chemical properties and potential hazards, it must be managed as hazardous waste. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Hazard Profile and Safety Precautions

Based on the data for the related compound Pyrrole, this compound should be handled with significant caution. The primary hazards include:

  • Flammability: Flammable liquid and vapor.[1][2][3]

  • Toxicity: Toxic if swallowed and harmful if inhaled.[1][3]

  • Eye Damage: Causes serious eye damage.

  • Environmental Hazard: Harmful to aquatic life.

Personal Protective Equipment (PPE):

PPE CategoryRequired Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). Flame retardant antistatic protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is required.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

2. Containerization:

  • Use a designated, chemically resistant, and sealable container for collecting all this compound waste.

  • The container must be in good condition and clearly labeled.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Deface or remove any previous labels on the container.

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as acids, acid anhydrides, and acid chlorides.

5. Scheduling Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

StepAction
1. Evacuate Evacuate non-essential personnel from the immediate spill area.
2. Ventilate Ensure the area is well-ventilated.
3. Control Ignition Sources Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).
4. Absorb For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
5. Collect Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Use non-sparking tools.
6. Decontaminate Decontaminate the spill area with a suitable cleaning agent.
7. Dispose Dispose of all cleanup materials as hazardous waste following the protocol outlined above.

IV. Experimental Workflow for Disposal

The following diagram illustrates the procedural steps for the safe disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Waste Generation (Unused Product, Contaminated Materials) B Segregate this compound Waste A->B C Use Designated, Labeled Hazardous Waste Container B->C D Seal Container Tightly C->D Transfer to Storage E Store in Cool, Dry, Well-Ventilated Area D->E F Away from Incompatible Materials E->F G Contact Institutional EHS for Pickup F->G Ready for Disposal H Professional Disposal by Licensed Contractor G->H I Incineration at Permitted Facility H->I

Caption: this compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heronapyrrole B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Heronapyrrole B. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its fungistatic properties indicate it should be handled as a potentially cytotoxic agent. The following guidelines are based on established protocols for managing such compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound to minimize exposure.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesNitrile or neoprene gloves; outer glove should be a chemotherapy-rated glove.[3][4]Provides a robust barrier against skin contact and absorption. Double gloving is a standard precaution for handling cytotoxic agents.
Body Protection Disposable GownLong-sleeved, solid-front, back-closing gown made of a low-permeability fabric.[3]Protects skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be worn at all times. A full face shield should be used when there is a risk of splashing.Protects mucous membranes of the eyes and face from accidental splashes.
Respiratory Protection N95 Respirator or HigherA properly fitted N95 respirator or a higher level of respiratory protection should be used when handling powders or creating aerosols.Prevents inhalation of airborne particles of the compound.

Note: All PPE should be donned before handling this compound and removed in a designated area to prevent cross-contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimize risks during the handling of this compound. The following diagram illustrates the key stages, from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_decontamination Decontamination cluster_disposal Disposal A Don appropriate PPE B Prepare designated handling area (e.g., chemical fume hood) A->B C Verify availability of spill kit B->C D Weigh and reconstitute this compound in a ventilated enclosure C->D E Perform experimental procedures D->E F Wipe down all work surfaces with an appropriate deactivating agent E->F G Clean all contaminated equipment F->G H Segregate all contaminated waste (PPE, consumables) into designated cytotoxic waste containers G->H I Dispose of waste according to institutional and local regulations H->I

Caption: This diagram outlines the procedural workflow for safely handling this compound, emphasizing the critical steps from preparation to final disposal.

Experimental Protocols: Key Safety Procedures

Spill Management:

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Alert personnel in the immediate area and restrict access.

  • Don appropriate PPE , including a respirator, before entering the spill area.

  • Contain the spill using a cytotoxic spill kit. For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean the area starting from the outer edge and working inward. Use a deactivating agent recommended for cytotoxic compounds.

  • Dispose of all cleanup materials as cytotoxic waste.

  • Decontaminate all non-disposable equipment used in the cleanup.

  • Report the spill to the appropriate safety officer.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound must be treated as cytotoxic waste.

Waste Segregation and Disposal Workflow:

This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Storage cluster_disposal_final Final Disposal A Contaminated PPE (gloves, gown, etc.) D Place all waste in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers A->D B Used consumables (pipette tips, tubes, etc.) B->D C Spill cleanup materials C->D E Store sealed waste containers in a designated, secure area away from general lab traffic D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations E->F

Caption: This workflow illustrates the correct procedure for the segregation, containerization, storage, and ultimate disposal of waste contaminated with this compound.

By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the future of drug development while maintaining the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.